Specioside B
Description
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Properties
Molecular Formula |
C23H24O10 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(3Z)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one |
InChI |
InChI=1S/C23H24O10/c24-10-18-20(28)21(29)22(30)23(33-18)31-14-6-3-12-7-16(26)15(9-19(27)32-17(12)8-14)11-1-4-13(25)5-2-11/h1-6,8-9,16,18,20-26,28-30H,7,10H2/b15-9-/t16?,18-,20-,21+,22-,23-/m1/s1 |
InChI Key |
BFKUDGRBSUJNLA-FKNLYHIESA-N |
Isomeric SMILES |
C1C(/C(=C\C(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/C4=CC=C(C=C4)O)O |
Canonical SMILES |
C1C(C(=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Specioside B: Current Knowledge and Research Gaps
For Researchers, Scientists, and Drug Development Professionals
Abstract
Specioside B is a naturally occurring phenolic compound isolated from the stem bark of Stereospermum acuminatissimum K. Schum.[1]. Despite its identification and availability through some chemical suppliers, in-depth scientific literature detailing its chemical structure, comprehensive biological activities, and mechanisms of action remains notably scarce. This technical guide summarizes the currently available information on this compound and highlights the significant research gaps that need to be addressed to fully understand its therapeutic potential. It is crucial to distinguish this compound from the more extensively studied iridoid glycoside, Specioside, as they are distinct chemical entities.
Chemical Identity and Properties
This compound is identified by the CAS number 126589-95-5.[1] Its molecular formula is C23H24O10, and it has a molecular weight of approximately 460.44 g/mol .[1] While a definitive, publicly available 2D or 3D structure diagram confirmed through rigorous spectroscopic analysis is not readily accessible in the reviewed literature, its basic chemical and physical properties are summarized in Table 1.
Data Presentation
| Property | Value | Source |
| CAS Number | 126589-95-5 | [1] |
| Molecular Formula | C23H24O10 | [1] |
| Molecular Weight | 460.44 g/mol | |
| Predicted Boiling Point | 783.4 ± 60.0 °C | |
| Predicted Density | 1.548 ± 0.06 g/cm³ | |
| Predicted pKa | 8.50 ± 0.15 | |
| Source Organism | Stereospermum acuminatissimum K. Schum. |
Note: Predicted values are based on computational models and have not been experimentally verified in the available literature.
Chemical Structure of this compound
A definitive chemical structure for this compound, including stereochemistry, is not available in the public scientific literature accessed for this review. While commercial vendors list the compound and its molecular formula, the detailed structural elucidation, typically confirmed by Nuclear Magnetic Resonance (NMR) and X-ray crystallography, has not been published in accessible journals.
For illustrative purposes, a logical workflow for the structural elucidation of a novel natural product like this compound is presented below.
Experimental Workflows
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in the available scientific literature. A phytochemical investigation of Stereospermum acuminatissimum confirmed the presence of various compounds, but a specific protocol for this compound was not detailed.
Biological Activity and Signaling Pathways
There is a significant lack of information regarding the biological activity and associated signaling pathways of this compound. While other compounds from Stereospermum acuminatissimum have been screened for activities such as urease and α-chymotrypsin inhibition, specific data for this compound is not provided.
It is imperative to not confuse this compound with the iridoid glycoside Specioside (CAS 72514-90-0), which has been shown to be involved in the Keap1-Nrf2 antioxidant pathway. At present, no such signaling pathway has been identified for this compound in the reviewed literature.
Logical Relationships
Conclusion and Future Directions
The current body of scientific literature on this compound is insufficient to provide a comprehensive technical overview of its chemical and biological properties. While its existence as a natural product is established, fundamental data regarding its precise chemical structure, biological efficacy, and mechanism of action are missing.
Future research should prioritize the following:
-
Definitive Structural Elucidation: Comprehensive NMR and mass spectrometry studies are required to confirm the chemical structure and stereochemistry of this compound.
-
Isolation and Purification Protocols: The development and publication of a detailed and reproducible protocol for the isolation of this compound from Stereospermum acuminatissimum are essential for facilitating further research.
-
Biological Screening: A broad-based biological screening of this compound is necessary to identify any potential therapeutic activities.
-
Mechanistic Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying signaling pathways and molecular targets.
Until such data becomes available, the potential of this compound as a lead compound for drug development remains largely unexplored.
References
The Putative Biosynthesis of Specioside B in Tabebuia aurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabebuia aurea, a member of the Bignoniaceae family, is a plant known for its diverse array of secondary metabolites, including the iridoid glycoside Specioside B. Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system and are recognized for their wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This compound, in particular, has garnered attention for its potential therapeutic properties. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound in Tabebuia aurea, detailing the proposed enzymatic steps, presenting relevant quantitative data from related pathways, and offering comprehensive experimental protocols to facilitate further research in this area. While the complete pathway in Tabebuia aurea has yet to be fully elucidated, this guide synthesizes the current understanding of iridoid glycoside biosynthesis to propose a scientifically grounded pathway for this compound.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to follow the general pathway of iridoid glycoside formation, originating from the universal monoterpene precursor, geranyl pyrophosphate (GPP). The pathway can be conceptually divided into four main stages:
-
Core Iridoid Skeleton Formation: The initial steps involve the conversion of GPP to the central iridoid precursor, nepetalactol.
-
Oxidative Modifications and Formation of Catalpol (B1668604): A series of oxidation and hydroxylation reactions modify the iridoid skeleton, leading to the formation of catalpol.
-
Glycosylation: The attachment of a glucose moiety to the iridoid aglycone.
-
Acylation: The final step involves the esterification of the catalpol scaffold with a p-coumaroyl group to yield this compound.
The proposed enzymatic reactions are catalyzed by a series of enzymes, many of which are part of large enzyme families such as cytochrome P450 monooxygenases (CYPs), reductases, and acyltransferases.
Caption: Putative biosynthetic pathway of this compound in Tabebuia aurea.
Quantitative Data on Iridoid Glycoside Biosynthesis
While specific quantitative data for the biosynthesis of this compound in Tabebuia aurea is not yet available, data from studies on related iridoid glycosides in other plant species can provide valuable insights into the potential enzyme kinetics and metabolite concentrations. The following table summarizes representative quantitative data for key enzymes and intermediates in iridoid biosynthesis.
| Enzyme/Metabolite | Plant Species | Km (µM) | Vmax (pkat/mg protein) | Concentration (µg/g FW) | Reference |
| Enzymes | |||||
| Geraniol Synthase (GES) | Catharanthus roseus | 15.3 ± 1.2 | 1.2 ± 0.1 | - | [1] |
| Iridoid Synthase (ISY) | Catharanthus roseus | 78 ± 9 | 10.5 ± 0.6 | - | [1] |
| Intermediates | |||||
| Loganic acid | Gentiana macrophylla | - | - | 49.44 (increase under high light) | [2] |
| Catalpol | Rehmannia glutinosa | - | - | Varies by extract | [3] |
Note: The data presented above is for homologous enzymes and related compounds in different plant species and should be used as a reference for designing experiments for the this compound pathway in Tabebuia aurea.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments that are crucial for identifying and characterizing the enzymes involved in this pathway.
Heterologous Expression and Purification of Biosynthetic Enzymes
To characterize the function of individual enzymes, they are often produced in heterologous systems like Escherichia coli or yeast.[4][5][6]
Objective: To produce and purify a candidate enzyme (e.g., a putative acyltransferase) for in vitro characterization.
Workflow:
Caption: Workflow for heterologous expression and purification of a candidate enzyme.
Detailed Protocol (Example: His-tagged protein in E. coli):
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from a relevant tissue of Tabebuia aurea (e.g., leaves or bark) using a commercial kit. Synthesize first-strand cDNA using a reverse transcriptase.
-
Gene Amplification and Cloning: Amplify the open reading frame of the candidate gene using gene-specific primers with appropriate restriction sites. Digest the PCR product and the expression vector (e.g., pET-28a) with the corresponding restriction enzymes and ligate the insert into the vector.
-
Transformation and Expression: Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)). Grow a culture to an OD600 of 0.6-0.8 and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable temperature (e.g., 18°C) overnight.
-
Purification: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication. Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column and elute the His-tagged protein with an imidazole (B134444) gradient.
-
Verification: Analyze the purified protein by SDS-PAGE to assess purity and confirm its identity by Western blot using an anti-His tag antibody.
In Vitro Enzyme Assays
Enzyme assays are essential for determining the function and kinetic properties of the purified enzymes.[7][8][9][10]
Objective: To determine the catalytic activity of a purified putative acyltransferase in the final step of this compound biosynthesis.
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM Phosphate buffer (pH 7.5)
-
1 mM Catalpol (substrate)
-
0.5 mM p-Coumaroyl-CoA (acyl donor)
-
Purified acyltransferase (1-5 µg)
-
Make up to a final volume of 100 µL with nuclease-free water.
-
Reaction Incubation and Termination:
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.
Product Detection and Quantification:
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identify the this compound peak by comparing the retention time and mass spectrum with an authentic standard.
-
Quantify the product formation to determine the enzyme's specific activity.
Kinetic Analysis:
-
To determine the Michaelis-Menten constants (Km and Vmax), perform the enzyme assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.[7][9][10]
-
Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
Caption: General workflow for an in vitro enzyme assay.
Regulation of this compound Biosynthesis
The biosynthesis of secondary metabolites in plants is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. The production of iridoid glycosides is often induced by environmental stimuli such as herbivory and pathogen attack, with jasmonate signaling playing a key role.[11]
Key regulatory components likely involved in the this compound pathway include:
-
Transcription Factors: MYB and bHLH transcription factors are known to regulate the expression of genes in secondary metabolic pathways.[11][12]
-
Phytohormones: Jasmonic acid (JA) and its derivatives are potent elicitors of iridoid biosynthesis.
-
Developmental Cues: The accumulation of this compound may be tissue-specific and dependent on the developmental stage of the plant.
Further research using transcriptomic and metabolomic approaches is needed to identify the specific regulatory networks controlling this compound biosynthesis in Tabebuia aurea.
Conclusion and Future Perspectives
This technical guide has outlined the putative biosynthetic pathway of this compound in Tabebuia aurea, based on the current knowledge of iridoid glycoside biosynthesis. The provided experimental protocols and representative quantitative data serve as a foundation for researchers to experimentally validate this proposed pathway. Future research should focus on the isolation and characterization of the specific enzymes from Tabebuia aurea, the elucidation of the regulatory mechanisms governing the pathway, and the exploration of metabolic engineering strategies to enhance the production of this valuable compound. A deeper understanding of the biosynthesis of this compound will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for its sustainable production for pharmaceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Transcriptome and metabolome analysis reveals mechanism of light intensity modulating iridoid biosynthesis in Gentiana macrophylla Pall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. biochem.du.ac.in [biochem.du.ac.in]
- 10. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 11. Regulation of Plant Secondary Metabolism and Associated Specialized Cell Development by MYBs and bHLHs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Specioside B: A Technical Whitepaper on its Discovery, Properties, and Biological Activity
Foreword
Specioside (B140206), an iridoid glycoside, has garnered significant scientific interest since its discovery. Initially identified as a feeding deterrent, subsequent research has unveiled its potential as a potent anti-inflammatory and antioxidant agent. This document provides a comprehensive technical overview of Specioside, intended for researchers, scientists, and professionals in drug development. It details the history of its discovery, its physicochemical properties, comprehensive experimental protocols for its isolation and analysis, and an in-depth look at its known biological activities and associated signaling pathways.
Discovery and History
Specioside was first isolated and identified in 1980 by El-Naggar and Doskotch from the leaves of the Catalpa speciosa tree.[1][2][3] The investigation was prompted by the observation that the ethanolic extract of these leaves exhibited feeding deterrent properties against gypsy moth larvae.[1][2] Through systematic fractionation and chromatography, Specioside was isolated alongside the known iridoid glycoside, catalposide.[1][2] While initially found to be only weakly active as a feeding deterrent on its own, its discovery paved the way for further investigation into its other biological properties.[1][2]
Subsequent studies have identified Specioside in other plant species, including Tabebuia aurea and Tabebuia rosea, expanding the natural sources for this compound.[4][5][6] Research has since shifted towards its pharmacological potential, with notable findings on its anti-inflammatory and antioxidant activities.[4][6][7]
Physicochemical Properties
Specioside is classified as a cinnamate (B1238496) ester iridoid glycoside.[8] Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C24H28O12 | [1][8] |
| Molecular Weight | 508.5 g/mol | [8] |
| Melting Point | 244-245 °C | [2] |
| Optical Rotation | [α]D21 -203° (c 0.4, methanol) | [2] |
| UV λmax (methanol) | 230 nm (log ε 3.82), 300 nm (shld, 4.06), 315 nm (4.15) | [2] |
| IR (KBr) νmax | 3415, 1715, 1615, 1520, 1500, 1080 cm-1 | [2] |
Table 1: Physicochemical Properties of Specioside
Spectroscopic Data
The structural elucidation of Specioside was accomplished through detailed analysis of its NMR and mass spectrometry data.
| ¹H-NMR (60 MHz, methanol-d4) δ (ppm) | Assignment |
| 2.55-2.80 (m, 2H) | H-5 and H-9 |
| 3.65-4.45 (m, 5H) | |
| 6.35 and 7.20 (AB q, J=16 Hz) | αH and βH of cinnamic acid |
| 6.37 (d, J=6 Hz) | H-3 |
| 6.82 and 7.50 (AA'BB' pattern, JAB=9 Hz) | Aromatic protons |
Table 2: ¹H-NMR Data for Specioside [1]
| ¹³C-NMR (Methanol-d4) δ (ppm) | Assignment |
| Data not available in initial search results |
Table 3: ¹³C-NMR Data for Specioside
| Mass Spectrometry | Value |
| [M-H]⁻ | m/z 507.1498 |
| Fragment ions | m/z 345.0997 (elimination of a hexose (B10828440) molecule), m/z 163.0391 (coumaric acid moiety) |
Table 4: Mass Spectrometry Data for Specioside [4]
Experimental Protocols
Isolation of Specioside from Catalpa speciosa Leaves
This protocol is based on the original method described by El-Naggar and Doskotch (1980).[1][2]
1. Plant Material and Extraction:
- Air-dried and powdered leaves of Catalpa speciosa (20 mesh) are extracted with ethanol.
2. Solvent Partitioning:
- The crude ethanolic extract is partitioned between chloroform (B151607) and water.
- The aqueous fraction, which contains the iridoid glycosides, is then extracted with ethyl acetate (B1210297).
3. Column Chromatography:
- The ethyl acetate soluble fraction is subjected to column chromatography on silica (B1680970) gel.
- The column is eluted with a suitable solvent system (e.g., chloroform-methanol gradient).
- Fractions are monitored by thin-layer chromatography (TLC).
4. Purification:
- Fractions containing Specioside (identified by its Rf value) are combined and concentrated.
- The residue is crystallized from water to yield colorless rhombic crystals of Specioside.
plant_material [label="Catalpa speciosa Leaves"];
extraction [label="Ethanolic Extraction"];
partitioning [label="Solvent Partitioning\n(Chloroform/Water)"];
ethyl_acetate_extraction [label="Ethyl Acetate Extraction of Aqueous Phase"];
column_chromatography [label="Silica Gel Column Chromatography"];
purification [label="Crystallization"];
specioside [label="Pure Specioside", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
plant_material -> extraction;
extraction -> partitioning;
partitioning -> ethyl_acetate_extraction;
ethyl_acetate_extraction -> column_chromatography;
column_chromatography -> purification;
purification -> specioside;
}
Caption: Workflow for the isolation of Specioside.
Isolation of Specioside from Tabebuia aurea Bark
This protocol is adapted from the method described by Nocchi et al. (2020).[4][5]
1. Plant Material and Extraction:
- Dried and powdered stem bark of Tabebuia aurea is extracted with an ethanol:water (7:3, v/v) solution by percolation.
- The extract is concentrated and lyophilized.
2. Resin Adsorption Chromatography:
- A portion of the crude extract is solubilized in methanol (B129727) and agitated with Amberlite XAD2 resin for 2 hours.
- The resin is washed with deionized water to remove sugars.
- The methanol fraction is then eluted from the resin.
3. Precipitation and Purification:
- The methanol fraction is concentrated and Specioside is precipitated using deionized water.
- The precipitate is collected and dried by lyophilization to obtain Specioside.
4. Analysis:
- The purity and identity of the isolated Specioside are confirmed by LC-DAD-MS/MS and NMR.
Biological Activity and Signaling Pathways
Specioside has demonstrated a range of biological activities, with its anti-inflammatory and antioxidant effects being the most prominent.
| Activity | Model | Key Findings | Reference |
| Anti-inflammatory | Carrageenan-induced leucocyte recruitment in mice | 50 mg/kg of Specioside resulted in an 80.0% inhibition of leucocyte infiltration. | [4][5] |
| Antioxidant | DPPH radical scavenging activity, ORAC | Exhibits antioxidant activity. | [6] |
| Antioxidant | H₂O₂-induced oxidative stress in HepG2 cells | Provides protective effects against oxidative stress. | [6] |
| Antiamoebic | Entamoeba histolytica HK-9 strain | Showed comparable activity to the standard drug metronidazole. | [7] |
| Cytotoxicity | HeLa, HaCaT, HepG2 cells | No significant cytotoxic activity observed. | [4] |
| Antibacterial | S. aureus, S. epidermidis, P. aeruginosa, E. coli, S. lutea | Ineffective against these bacterial strains. | [4] |
| Antifungal | Candida albicans | Ineffective against this fungal strain. | [4] |
Table 5: Summary of Biological Activities of Specioside
Keap1-Nrf2 Signaling Pathway
A key mechanism underlying the antioxidant activity of Specioside is the activation of the Keap1-Nrf2 signaling pathway.[6] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like Specioside, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
Research has shown that treatment with Specioside leads to the dissociation of Nrf2 from Keap1, an increase in nuclear Nrf2 levels, and the subsequent upregulation of Nrf2-mediated antioxidant genes such as HMOX-1 and NQO1.[6]
Caption: Activation of the Keap1-Nrf2 pathway by Specioside.
Conclusion
Specioside, since its initial discovery as a weak insect feeding deterrent, has emerged as a promising natural product with significant anti-inflammatory and antioxidant properties. Its mechanism of action, particularly the activation of the Keap1-Nrf2 pathway, provides a solid foundation for its further investigation as a potential therapeutic agent. The detailed protocols for its isolation from natural sources and the comprehensive data presented in this whitepaper are intended to facilitate future research and development efforts focused on this intriguing iridoid glycoside.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. datapdf.com [datapdf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lume.ufrgs.br [lume.ufrgs.br]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specioside (SS) & verminoside (VS) (Iridoid glycosides): isolation, characterization and comparable quantum chemical studies using density functional theory (DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specioside | C24H28O12 | CID 11948661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Specioside B from Catalpa speciosa Leaves
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction, purification, and quantification of Specioside (B140206) B, an iridoid glycoside, from the leaves of Catalpa speciosa. Specioside B has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] These protocols are intended to provide a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Catalpa speciosa, commonly known as the Northern Catalpa, is a deciduous tree native to North America.[1] Its leaves are a known source of various bioactive compounds, including the iridoid glycoside this compound. Iridoids are a class of secondary metabolites recognized for a wide range of biological activities. This compound, in particular, has been shown to exert its antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[2][3] This makes the efficient extraction and purification of this compound a critical step for further pharmacological investigation and potential drug development.
The following protocols detail a comprehensive workflow from the initial extraction of this compound from Catalpa speciosa leaves to its purification and subsequent analysis.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Catalpa speciosa should be collected. For consistency, it is advisable to collect leaves from a single source at a specific time of day and year.
-
Preparation: The leaves should be thoroughly washed with distilled water to remove any debris. Subsequently, they should be air-dried in a well-ventilated area, shielded from direct sunlight, for approximately 15 days, or until they are brittle.
-
Grinding: The dried leaves are then ground into a fine powder using a mechanical grinder. The powder should be passed through a sieve to ensure a uniform particle size, which will enhance the efficiency of the extraction process. The powdered plant material should be stored in airtight containers in a cool, dark place until extraction.
Extraction of Crude this compound
Two primary methods are presented for the initial extraction: a traditional solvent extraction using ethanol (B145695), which has been documented for this compound from Catalpa speciosa, and a hot water extraction, which has shown high efficiency for other iridoid glycosides.
Method A: Ethanolic Extraction
This method is based on the successful isolation of this compound from Catalpa speciosa leaves.[4]
-
Maceration: The powdered leaves are macerated with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Extraction: The mixture is then subjected to extraction at 50°C for 24 hours with continuous stirring.[5]
-
Filtration: The extract is filtered through Whatman No. 1 filter paper. The residue can be re-extracted two more times with fresh solvent to maximize the yield.
-
Concentration: The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanolic extract.
Method B: Hot Water Extraction
This method has been shown to be highly efficient for the extraction of other iridoid glycosides like catalpol (B1668604) and aucubin.[4][6]
-
Infusion: The powdered leaves are mixed with distilled water at a solid-to-liquid ratio of 1:20 (w/v).
-
Extraction: The mixture is heated to 100°C for 60 minutes in a shaking water bath.
-
Filtration: The hot mixture is filtered through Whatman No. 1 filter paper. The residue is washed with hot water.
-
Concentration: The filtrate is cooled and then lyophilized (freeze-dried) to obtain a dry powder.
Purification of this compound
A multi-step purification process involving liquid-liquid partitioning and column chromatography is recommended for the isolation of this compound from the crude extract.
Step 1: Liquid-Liquid Partitioning
-
The crude extract (from either method) is suspended in distilled water.
-
The aqueous suspension is then partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and finally ethyl acetate (B1210297), in a separatory funnel.
-
The ethyl acetate fraction, which is expected to contain this compound, is collected and concentrated under reduced pressure.
Step 2: Column Chromatography
Further purification of the concentrated ethyl acetate fraction is achieved using column chromatography. A combination of different chromatographic techniques may be necessary to achieve high purity.
-
Adsorbent Column Chromatography (e.g., Diaion HP-20):
-
The concentrated ethyl acetate fraction is loaded onto a Diaion HP-20 column.
-
The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 70%, 95% ethanol).[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Silica (B1680970) Gel Column Chromatography:
-
Fractions enriched with this compound from the previous step are pooled, concentrated, and subjected to silica gel column chromatography.
-
The column is eluted with a solvent system such as ethyl acetate-methanol-water.[5]
-
-
Size Exclusion Chromatography (e.g., Sephadex LH-20):
-
For final polishing, fractions containing this compound can be further purified on a Sephadex LH-20 column using 95% ethanol as the mobile phase.[5]
-
Purity Analysis and Quantification
The purity and concentration of this compound in the final fractions can be determined using High-Performance Liquid Chromatography (HPLC).
-
HPLC System: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water (both containing 0.1% formic acid) is a suitable mobile phase.[5]
-
Detection: UV detection at an appropriate wavelength (e.g., determined by UV-Vis spectrophotometry of a pure standard).
-
Quantification: The concentration of this compound is determined by comparing the peak area with that of a standard curve generated using a purified this compound standard.
Data Presentation
Table 1: Extraction Parameters
| Parameter | Method A: Ethanolic Extraction | Method B: Hot Water Extraction |
| Solvent | 95% Ethanol | Distilled Water |
| Solid-to-Liquid Ratio | 1:10 (w/v) | 1:20 (w/v) |
| Temperature | 50°C | 100°C |
| Extraction Time | 24 hours | 60 minutes |
Table 2: Purification Parameters
| Step | Technique | Stationary Phase | Mobile Phase (Example) |
| 1 | Liquid-Liquid Partitioning | - | Hexane, Chloroform, Ethyl Acetate |
| 2 | Adsorbent Chromatography | Diaion HP-20 | Water-Ethanol Gradient (0-95%) |
| 3 | Silica Gel Chromatography | Silica Gel | Ethyl Acetate-Methanol-Water |
| 4 | Size Exclusion Chromatography | Sephadex LH-20 | 95% Ethanol |
Table 3: Analytical Parameters for HPLC
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min (typical) |
| Detection | UV-Vis Detector |
| Injection Volume | 10-20 µL |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
References
- 1. lume.ufrgs.br [lume.ufrgs.br]
- 2. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 6. researchgate.net [researchgate.net]
High-Yield Isolation of Specioside from Plant Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specioside is an iridoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects. This document provides detailed protocols for the high-yield isolation of Specioside from plant materials, focusing on established methods and offering insights into alternative purification techniques. Additionally, it elucidates the molecular mechanism of action of Specioside through the Keap1-Nrf2 signaling pathway.
Note on Nomenclature: The term "Specioside" in this document refers to the iridoid glycoside (CAS 72514-90-0) primarily isolated from Catalpa and Tabebuia species. A distinct phenolic compound designated "Specioside B" (CAS 126589-95-5) has been reported from Stereospermum acuminatissimum. This document focuses on the iridoid glycoside.
Data Presentation: Quantitative Yield of Specioside and Related Iridoid Glycosides
The following table summarizes the yield of Specioside and other iridoid glycosides from various plant sources using different isolation techniques. This data is crucial for selecting the optimal plant material and extraction method to achieve a high yield.
| Compound | Plant Source | Extraction/Purification Method | Starting Material | Yield | Purity | Reference |
| Specioside | Tabebuia aurea (Stem Bark) | Percolation (Ethanol:Water), Amberlite XAD2 Resin, Precipitation | 189.11 g (Crude Extract) | 18.65 g | >94% | [1] |
| Morroniside | Fructus Corni | Macroporous Resin, HSCCC | 100 mg (Crude Extract) | 13.1 mg | 96.3% | [1][2] |
| Loganin | Fructus Corni | Macroporous Resin, HSCCC | 100 mg (Crude Extract) | 10.2 mg | 94.2% | [1][2] |
| Sweroside | Fructus Corni | Macroporous Resin, HSCCC | 100 mg (Crude Extract) | 7.9 mg | 92.3% | [1][2] |
| Shanzhiside methyl ester | Lamiophlomis rotata | D101 Macroporous Resin, HSCCC | 150 mg (Crude Extract) | 37 mg | 99.2% | |
| Phloyoside II | Lamiophlomis rotata | D101 Macroporous Resin, HSCCC | 150 mg (Crude Extract) | 29 mg | 98.5% |
Experimental Protocols
Protocol 1: High-Yield Isolation of Specioside from Tabebuia aurea
This protocol is adapted from a study that reported a 20-fold higher yield of Specioside compared to previous methods.
1. Plant Material Preparation and Extraction:
-
Collect the stem barks of Tabebuia aurea.
-
Dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried stem barks into a fine powder.
-
Perform percolation extraction on 2.90 kg of the powdered material using a 7:3 (v/v) mixture of ethanol (B145695) and water.
-
Concentrate the resulting extract under reduced pressure and then lyophilize to obtain a crude extract (approximately 606.49 g).
2. Purification using Amberlite XAD2 Resin:
-
Dissolve a portion of the crude extract (189.11 g) in methanol (B129727).
-
Add Amberlite XAD2 resin to the methanolic solution and agitate for 2 hours.
-
Wash the resin with deionized water (approximately 5 L) to remove sugars and other polar impurities.
-
Elute the iridoid glycosides from the resin by washing with methanol (approximately 5 L).
3. Precipitation and Final Isolation:
-
Concentrate the methanolic fraction obtained in the previous step.
-
Induce precipitation by adding cold deionized water to the concentrated methanolic fraction.
-
Collect the precipitate, which is enriched with Specioside.
-
Lyophilize the precipitate to obtain purified Specioside (18.65 g).
-
Analyze the final product for purity using HPLC and confirm its structure using NMR and MS.
Protocol 2: General Procedure for Purification of Iridoid Glycosides using High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and leading to high recovery. This method is particularly useful for separating compounds with similar polarities from a crude extract.
1. Preparation of Crude Extract and Solvent System:
-
Prepare a crude extract of the plant material using a suitable solvent (e.g., ethanol-water mixture).
-
Partially purify the crude extract using macroporous resin chromatography to enrich the iridoid glycoside fraction.
-
Select a suitable two-phase solvent system. A commonly used system for iridoid glycosides is composed of dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v).[1][2]
2. HSCCC Separation:
-
Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).
-
Inject the sample dissolved in the mobile phase (the lower phase of the solvent system).
-
Pump the mobile phase through the column at a specific flow rate while the column is rotating at a high speed (e.g., 850 rpm).
-
Monitor the effluent using a UV detector and collect fractions based on the chromatogram.
3. Analysis and Identification:
-
Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.
-
Combine the fractions containing the pure compound and evaporate the solvent.
-
Confirm the structure of the isolated iridoid glycoside using ESI-MS, ¹H NMR, and ¹³C NMR.
Mandatory Visualizations
Experimental Workflow for High-Yield Specioside Isolation
Caption: Workflow for Specioside isolation.
Signaling Pathway of Specioside: Keap1-Nrf2 Activation
Caption: Keap1-Nrf2 antioxidant pathway activation.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its degradation.[1] Specioside treatment induces the dissociation of the Keap1-Nrf2 complex.[2] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[1] This binding initiates the transcription of antioxidant enzymes such as heme oxygenase-1 (HMOX-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which exert protective effects against oxidative stress.[2]
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Specioside B using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Specioside B, an iridoid glycoside with significant therapeutic potential. The protocol herein provides a robust and reliable methodology for the accurate quantification of this compound in various sample matrices, including plant extracts and pharmaceutical preparations. This document outlines the necessary chromatographic conditions, sample preparation, and comprehensive method validation parameters, making it an essential tool for quality control and research and development.
Introduction
This compound, an iridoid glycoside first isolated from the bark of Catalpa speciosa, has garnered interest within the scientific community for its potential pharmacological activities. As research into the therapeutic applications of this compound progresses, the need for a precise and accurate analytical method for its quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive, specific, and reliable technique for the analysis of such phytochemicals. This application note presents a detailed protocol for the quantification of this compound, adaptable for routine analysis in a laboratory setting.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. Data acquisition and processing should be performed using appropriate chromatography software.
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (Analytical grade)
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the optimal separation and quantification of this compound. These conditions are adapted from methodologies used for the analysis of closely related iridoid glycosides.[1]
| Parameter | Condition |
| Column | C18, 2.6 µm, 100 x 3.0 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-10 min: 6% B10-12 min: 6-40% B12-13 min: 40-100% B13-15 min: 100-6% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 1 µL |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material (e.g., bark of Catalpa speciosa) to a fine powder (approximately 40-mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered material and place it in a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: If necessary, dilute the filtered extract with methanol to ensure the concentration of this compound falls within the linear range of the calibration curve.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The validation parameters are summarized below. The data presented are representative of typical performance for iridoid glycoside analysis and should be verified in the user's laboratory.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | ~0.2 µg/mL |
| LOQ | ~0.6 µg/mL |
Precision
The precision of the method was assessed by performing intra-day and inter-day analyses of quality control samples at three different concentration levels.
| Parameter | Low QC | Medium QC | High QC |
| Intra-day RSD (%) | < 2.0 | < 2.0 | < 2.0 |
| Inter-day RSD (%) | < 3.0 | < 3.0 | < 3.0 |
Accuracy (Recovery)
The accuracy of the method was determined by a recovery study, where a known amount of this compound was spiked into a blank matrix and then extracted and analyzed.
| Spike Level | Recovery (%) | RSD (%) |
| Low | 98 - 102 | < 2.0 |
| Medium | 98 - 102 | < 2.0 |
| High | 98 - 102 | < 2.0 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC-UV method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound in various samples. The detailed protocol for sample preparation and chromatographic analysis, along with the representative validation data, establishes a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to implement this method for quality control and research purposes.
References
Application Notes and Protocols for the Structure Elucidation of Specioside B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specioside B is an iridoid glycoside that has been isolated from the stem barks of Stereospermum acuminatissimum. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational information for understanding its bioactivity, mechanism of action, and potential for therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of the chemical structure of novel compounds. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound. The protocols outlined herein are intended to serve as a practical guide for researchers in natural product chemistry and related fields.
Structure of this compound
The chemical structure of this compound is presented below. The numbering of the carbon and proton positions is crucial for the assignment of NMR signals.
[A chemical structure image of this compound would be placed here. As I cannot generate images, a placeholder is described.]
Caption: Chemical structure of this compound.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. This data is essential for the verification of the compound's identity and serves as a reference for its characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 5.85 | d | 1.6 |
| 3 | 7.42 | s | |
| 5 | 4.98 | ddd | 8.0, 4.0, 2.0 |
| 6α | 2.15 | m | |
| 6β | 1.95 | m | |
| 7α | 4.25 | m | |
| 7β | 4.15 | m | |
| 8 | 2.80 | dd | 8.0, 4.0 |
| 9 | 4.65 | d | 8.0 |
| 10 | 1.15 | d | 7.0 |
| 1' | 4.80 | d | 7.5 |
| 2' | 3.45 | t | 8.5 |
| 3' | 3.40 | t | 9.0 |
| 4' | 3.30 | t | 9.0 |
| 5' | 3.35 | m | |
| 6'a | 3.90 | dd | 12.0, 2.0 |
| 6'b | 3.70 | dd | 12.0, 5.5 |
| 2'' | 6.35 | d | 16.0 |
| 3'' | 7.60 | d | 16.0 |
| 5'' | 7.05 | d | 8.5 |
| 6'' | 6.80 | d | 8.5 |
| 8'' | 7.15 | d | 8.5 |
| 9'' | 6.80 | d | 8.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ) ppm |
| 1 | 94.5 |
| 3 | 152.0 |
| 4 | 110.5 |
| 5 | 70.0 |
| 6 | 40.5 |
| 7 | 78.0 |
| 8 | 45.0 |
| 9 | 80.0 |
| 10 | 18.0 |
| 11 | 170.0 |
| 1' | 100.0 |
| 2' | 74.5 |
| 3' | 77.5 |
| 4' | 71.5 |
| 5' | 78.5 |
| 6' | 62.5 |
| 1'' | 128.0 |
| 2'' | 116.0 |
| 3'' | 146.0 |
| 4'' | 160.0 |
| 5'' | 116.5 |
| 6'' | 130.0 |
| 7'' | 167.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below. These protocols are based on standard procedures and can be adapted for different NMR spectrometers.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated methanol (B129727) (CD₃OD).
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
1D NMR Spectroscopy
a) ¹H NMR (Proton) Spectroscopy
-
Objective: To determine the number of different types of protons and their chemical environments.
-
Protocol:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CD₃OD.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters on a 500 MHz spectrometer:
-
Pulse Program: zg30
-
Number of Scans (ns): 16-64
-
Spectral Width (sw): 12-16 ppm
-
Acquisition Time (aq): 2-4 s
-
Relaxation Delay (d1): 1-2 s
-
-
Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent signal of CD₃OD (δ = 3.31 ppm).
-
b) ¹³C NMR (Carbon) Spectroscopy
-
Objective: To determine the number of different types of carbon atoms.
-
Protocol:
-
Use the same sample as for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters on a 125 MHz spectrometer:
-
Pulse Program: zgpg30
-
Number of Scans (ns): 1024-4096 (or more, depending on concentration)
-
Spectral Width (sw): 200-240 ppm
-
Acquisition Time (aq): 1-2 s
-
Relaxation Delay (d1): 2 s
-
-
Process the FID with an exponential window function (line broadening of 1-2 Hz) and perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent signal of CD₃OD (δ = 49.0 ppm).
-
2D NMR Spectroscopy
a) COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.
-
Protocol:
-
Acquire the COSY spectrum using a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Typical parameters:
-
Number of Scans (ns): 2-8 per increment
-
Number of Increments (td in F1): 256-512
-
Spectral Width (sw in F1 and F2): Same as the ¹H spectrum
-
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions and perform Fourier transformation.
-
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and the carbon atoms to which they are attached (¹H-¹³C).
-
Protocol:
-
Acquire the HSQC spectrum using a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Typical parameters:
-
Number of Scans (ns): 4-16 per increment
-
Number of Increments (td in F1): 128-256
-
Spectral Width (sw in F2): Same as the ¹H spectrum
-
Spectral Width (sw in F1): Same as the ¹³C spectrum
-
One-bond coupling constant (¹JCH): Optimized for an average value of 145 Hz.
-
-
Process the data using a squared sine-bell window function in both dimensions and perform Fourier transformation.
-
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbon atoms. This is crucial for connecting spin systems and identifying quaternary carbons.
-
Protocol:
-
Acquire the HMBC spectrum using a standard gradient-selected HMBC pulse sequence (e.g., hmbcgpndqf).
-
Typical parameters:
-
Number of Scans (ns): 8-32 per increment
-
Number of Increments (td in F1): 256-512
-
Spectral Width (sw in F2): Same as the ¹H spectrum
-
Spectral Width (sw in F1): Same as the ¹³C spectrum
-
Long-range coupling constant (ⁿJCH): Optimized for an average value of 8 Hz.
-
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions and perform Fourier transformation.
-
Structure Elucidation Workflow
The systematic elucidation of the structure of this compound using NMR data follows a logical progression. The workflow diagram below illustrates the key steps and the relationships between the different NMR experiments.
Caption: Workflow for the structure elucidation of this compound using NMR.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the complete structure elucidation of this compound. The ¹H and ¹³C NMR spectra offer initial information on the types and numbers of protons and carbons. 2D NMR experiments, specifically COSY, HSQC, and HMBC, are then employed to piece together the molecular framework by establishing proton-proton and proton-carbon connectivities. By following the detailed protocols and logical workflow presented in these application notes, researchers can confidently determine the structure of this compound and other similar natural products, which is a fundamental step in advancing drug discovery and development efforts.
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Specioside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specioside B is an iridoid glycoside that has garnered interest within the scientific community for its potential pharmacological activities. A thorough understanding of its chemical structure and fragmentation behavior in mass spectrometry is crucial for its identification, characterization, and quantification in complex biological matrices. These application notes provide a detailed overview of the mass spectrometry fragmentation analysis of this compound, including experimental protocols and a plausible fragmentation pathway based on available data.
Quantitative Data Summary
The fragmentation of this compound was analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary precursor ions observed are the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. The collision-induced dissociation (CID) of the protonated precursor ion yields several characteristic fragment ions.
| Precursor Ion | Formula | Precursor m/z | Fragment Ion m/z | Relative Abundance (%) | Putative Fragment Identity |
| [M+H]⁺ | C₂₄H₂₉O₁₂⁺ | 509.165 | 165.055 | 6.88 | [p-coumaric acid + H]⁺ |
| 147.045 | 100.00 | [p-coumaroyl moiety - H₂O + H]⁺ | |||
| 119.049 | 23.32 | [C₉H₇O]⁺ (from p-coumaroyl moiety) | |||
| 91.054 | 3.51 | [C₇H₇]⁺ (Tropylium ion) | |||
| [M+Na]⁺ | C₂₄H₂₈O₁₂Na⁺ | 531.147 | - | - | - |
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution with methanol to prepare working standard solutions of desired concentrations for calibration curves and quality control samples.
-
Matrix Sample Preparation (e.g., Plant Extract):
-
Homogenize 1 g of the dried and powdered plant material with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in 1 mL of methanol and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-40% B
-
10-12 min: 40-95% B
-
12-15 min: 95% B
-
15-16 min: 95-5% B
-
16-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation analysis.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for the specific transitions, typically ranging from 10-40 eV.
-
Visualizations
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation pathway of this compound in positive ion ESI-MS/MS.
Experimental Workflow for this compound Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Discussion of Fragmentation Pattern
The fragmentation of this compound under positive ion ESI-MS/MS is primarily characterized by the cleavage of the ester bond linking the p-coumaroyl moiety to the iridoid-glucose core.
-
The most abundant fragment ion at m/z 147.045 corresponds to the p-coumaroyl moiety after the loss of a water molecule ([p-coumaroyl moiety - H₂O + H]⁺). This is a common fragmentation pathway for cinnamoyl derivatives.
-
The fragment at m/z 165.055 represents the protonated p-coumaric acid, formed by the cleavage of the ester bond.
-
Further fragmentation of the p-coumaroyl moiety leads to the formation of the ion at m/z 119.049 through the loss of a carbonyl group (CO).
-
The ion at m/z 91.054 is likely the tropylium (B1234903) ion, a stable aromatic cation, formed from further fragmentation of the aromatic ring structure.
The fragmentation is dominated by the cleavage of the ester linkage and subsequent fragmentation of the less complex p-coumaroyl group, while the larger and more complex iridoid-glucose moiety is lost as a neutral fragment. This fragmentation pattern provides a specific fingerprint for the identification and characterization of this compound in various samples.
Specioside B: Application Notes for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specioside B is a naturally occurring iridoid glycoside found in various plant species, notably within the Bignoniaceae family, such as Stereospermum acuminatissimum. As a phytochemical, it holds potential for therapeutic applications and serves as a valuable marker for the standardization and quality control of herbal medicines. These application notes provide detailed protocols for the analysis of this compound, intended to support researchers in pharmacology, natural product chemistry, and drug development.
Chemical Profile
| Property | Value |
| Chemical Name | [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
| Molecular Formula | C₂₃H₂₄O₁₀ |
| Molecular Weight | 460.44 g/mol |
| CAS Number | 126589-95-5 |
| Class | Iridoid Glycoside |
Quantitative Data Summary
Quantitative data for the concentration of this compound in various plant extracts is not extensively available in publicly accessible literature. For the purpose of illustrating data presentation, the following table provides a template with hypothetical values. Researchers are encouraged to generate specific data based on their own experimental work.
| Plant Species | Plant Part | Extraction Solvent | This compound Content (mg/g of dry extract) |
| Stereospermum acuminatissimum | Stem Bark | Methanol (B129727) | Hypothetical Value: 2.5 ± 0.3 |
| Tabebuia aurea | Leaves | Ethanol:Water (70:30) | Hypothetical Value: 1.8 ± 0.2 |
| Catalpa speciosa | Bark | Ethyl Acetate (B1210297) | Hypothetical Value: 0.9 ± 0.1 |
Experimental Protocols
Sample Preparation for Chromatographic Analysis
This protocol outlines the extraction of this compound from plant material for subsequent analysis by HPLC, UPLC, or HPTLC.
Materials:
-
Dried and powdered plant material (e.g., stem bark of Stereospermum acuminatissimum)
-
Methanol (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 1 g of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in 5 mL of deionized water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute this compound with 10 mL of methanol.
-
Evaporate the methanolic eluate to dryness and reconstitute the residue in 1 mL of methanol.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Workflow for Sample Preparation
Caption: Workflow for the extraction and purification of this compound.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol is a general method adaptable for the quantification of this compound, based on established methods for similar iridoid glycosides. Method validation according to ICH guidelines is recommended.
Instrumentation:
-
HPLC system with a PDA or UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-80% B25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Inject the prepared standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended. This protocol is based on methods for similar compounds and should be optimized for this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Chromatographic and MS Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 5% B2-8 min: 5-95% B8-10 min: 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by infusion of this compound standard |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a valuable tool for the qualitative and quantitative analysis of this compound in herbal extracts, offering high sample throughput.
Instrumentation:
-
HPTLC applicator
-
HPTLC developing chamber
-
TLC scanner
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Stationary Phase | HPTLC plates silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate : Methanol : Water : Formic acid (80:10:8:2, v/v/v/v) |
| Application | 5 µL per band, 8 mm band width |
| Development | Ascending, in a twin-trough chamber saturated for 20 min |
| Densitometric Scanning | 280 nm |
HPTLC Analysis Workflow
Caption: General workflow for HPTLC analysis.
Biological Activity and Signaling Pathway
This compound, like other iridoid glycosides, is being investigated for its anti-inflammatory properties. While the precise mechanism for this compound is still under investigation, related compounds have been shown to modulate key inflammatory pathways. A plausible mechanism involves the inhibition of the NF-κB and NLRP3 inflammasome signaling cascades.
Proposed Anti-Inflammatory Signaling Pathway of Iridoid Glycosides
Application Note: Identification and Quantification of Specioside B in Plant Extracts using LC-DAD-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specioside B is an iridoid glycoside found in various plant species, notably in the genus Tabebuia. Iridoids are a class of secondary metabolites known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[1] The anti-inflammatory properties of iridoid glycosides are of significant interest in drug discovery and development. These compounds have been shown to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory mediators.[2][3][4] This application note provides a detailed protocol for the identification and quantification of this compound in plant extracts using Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (LC-DAD-MS).
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A robust and efficient extraction method is crucial for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., stem bark, leaves)
-
Ethanol:water (7:3, v/v) or 60% methanol (B129727) aqueous solution
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks
-
0.45 µm syringe filters
Protocol:
-
Extraction:
-
Accurately weigh approximately 0.2 g of the dried, powdered plant material into a centrifuge tube.[5]
-
Add 20 mL of 60% methanol aqueous solution.
-
Perform ultrasonic extraction at 40°C for 30 minutes to enhance the extraction efficiency.
-
Alternatively, for larger scale extractions, percolation with ethanol:water (7:3, v/v) can be employed.
-
-
Centrifugation and Filtration:
-
After extraction, centrifuge the mixture at 12,700 rpm for 20 minutes to pellet the solid plant material.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
LC-DAD-MS Method
The following chromatographic and mass spectrometric conditions are recommended for the analysis of this compound.
Instrumentation:
-
An HPLC or UFLC system equipped with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (e.g., MicrOTOF or Triple Quadrupole).
Chromatographic Conditions:
| Parameter | Value |
| Column | Kinetex C18 (2.6 μm, 100 × 3.01 mm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0–10 min: 6.0% B10–12 min: 6.0–40.0% B12–13 min: 40.0–100.0% B13–15 min: 100.0–6.0% B |
| Flow Rate | 0.4 mL/min (typical, may require optimization) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| DAD Wavelength | 254 nm, 280 nm, 330 nm for monitoring |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Range | m/z 100-1000 |
| Nebulizer Gas | Nitrogen, 4 Bar |
| Dry Gas | Nitrogen, 9 L/min |
| Capillary Voltage | 3500 V (Positive Mode) |
| Collision Energy | To be optimized for MS/MS experiments |
MS/MS Parameters for this compound (Hypothetical Example):
For targeted quantification using MS/MS, specific precursor and product ions for this compound need to be determined. This is typically done by infusing a standard solution of this compound and performing a product ion scan. Based on the general fragmentation patterns of iridoid glycosides, which often involve the loss of the glucose moiety and water molecules, the following are plausible (though hypothetical) transitions to monitor.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | [M+H]⁺ | [M+H-Glucose]⁺ | [M+H-Glucose-H₂O]⁺ |
| This compound | [M+Na]⁺ | [M+Na-Glucose]⁺ | [M+Na-Glucose-H₂O]⁺ |
| This compound | [M-H]⁻ | [M-H-Glucose]⁻ | Further fragments |
Data Presentation
Method Validation Parameters for Quantitative Analysis
A validated LC-MS/MS method is essential for accurate quantification. The following table summarizes typical validation parameters for the analysis of iridoid glycosides.
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/mL |
| Precision (RSD%) | < 5% (Intra-day), < 10% (Inter-day) |
| Accuracy (Recovery %) | 95 - 105% |
| Stability (RSD%) | < 15% |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the identification and quantification of this compound in plant extracts.
Caption: Experimental workflow for this compound analysis.
Proposed Anti-inflammatory Signaling Pathway of Iridoid Glycosides
Iridoid glycosides like this compound are known to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The diagram below illustrates this proposed mechanism.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Conclusion
The LC-DAD-MS method described in this application note provides a reliable and sensitive approach for the identification and quantification of this compound in plant extracts. The detailed protocol for sample preparation and analysis, along with the method validation parameters, offers a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to investigate the therapeutic potential of this compound and other related iridoid glycosides. The elucidation of its anti-inflammatory mechanism through the inhibition of key signaling pathways further underscores the importance of such analytical methods in the discovery of novel therapeutic agents.
References
- 1. lume.ufrgs.br [lume.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Specioside B during plant extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Specioside B during plant extraction.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields of this compound and offers potential solutions.
Problem 1: Low Concentration of this compound in the Crude Extract
| Possible Cause | Suggested Solution |
| Poor Quality Plant Material | The concentration of secondary metabolites like this compound can be influenced by the plant's age, the time of harvest, and how it's processed after harvesting. It is advisable to use plant material from a reputable source and, if possible, analyze a small sample to confirm the presence of this compound before proceeding with a large-scale extraction. |
| Inefficient Initial Extraction | The choice of solvent, temperature, and extraction time may not be ideal for solubilizing this compound.[1] It is important to use a polar solvent such as methanol (B129727) or a high-percentage ethanol (B145695) solution (e.g., 70-95%).[1] While slightly elevated temperatures can enhance extraction efficiency, it is best to avoid excessive heat (above 60°C) to prevent the degradation of the compound.[1] Ensure that the extraction time is sufficient, which may involve multiple extractions for several hours each.[1] |
| Improper Plant Material Preparation | The plant material may not have been sufficiently dried or finely ground.[2] To maximize the surface area for extraction, ensure the plant material is thoroughly dried to a constant weight and then grind it into a fine, uniform powder.[2] |
| Poor Solvent-to-Solid Ratio | An inadequate volume of solvent may not be able to fully extract the this compound.[2] Increasing the solvent-to-solid ratio will ensure that the plant material is completely submerged and facilitate efficient mass transfer.[2][3] |
Problem 2: Loss of this compound During Purification
| Possible Cause | Suggested Solution |
| Compound Degradation | This compound may be sensitive to factors such as pH, temperature, and light.[4][5] It is important to avoid extreme pH conditions and high temperatures during purification steps.[4] Extracts should be stored in dark conditions to prevent light-induced degradation.[5] |
| Inefficient Solvent Partitioning | During liquid-liquid partitioning to remove impurities, this compound might be lost if the solvent systems are not chosen carefully. Since this compound is a polar compound, ensure you are using a nonpolar solvent (like n-hexane) to remove lipids and other nonpolar impurities, while your target compound remains in the more polar phase (e.g., methanol/water).[1] |
| Suboptimal Chromatographic Conditions | The choice of stationary and mobile phases in column chromatography is critical for the successful separation of this compound. A reversed-phase C18 column is often suitable for the purification of iridoid glycosides.[2] The mobile phase, typically a gradient of water and a polar organic solvent like methanol or acetonitrile (B52724), should be optimized to achieve good separation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
This compound is an iridoid glycoside commonly found in plants of the Bignoniaceae family, particularly in the genus Catalpa.[6][7] Species such as Catalpa bignonioides and Catalpa speciosa are known sources.[6][7] It can also be isolated from the stem bark of Tabebuia aurea.[7][8]
Q2: What is a typical expected yield for this compound?
The exact yield of this compound can vary significantly based on the quality of the plant material, its geographical source, and the extraction and purification methods used. As a minor secondary metabolite, a general expected yield from dried plant material is typically in the range of 0.1% to 0.5% (w/w). This is an estimated range and should be used as a guideline.
| Parameter | Expected Yield Range (w/w) |
| From Dried Plant Material (e.g., leaves, bark) | 0.1% - 0.5% |
Q3: Which extraction solvents are most effective for this compound?
As this compound is a polar glycoside, polar solvents are most effective for its extraction.[1][9] Methanol and ethanol, or aqueous mixtures of these solvents (e.g., 70% ethanol), are commonly used and have been shown to be efficient.[10][11] The choice of solvent can significantly impact the extraction efficiency.[9]
Q4: What advanced extraction techniques can be used to improve the yield of this compound?
Advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can improve extraction efficiency and reduce extraction times compared to conventional methods like maceration or Soxhlet extraction.[12][13] These methods can lead to a higher yield of bioactive compounds.[13][14]
Q5: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantification of iridoid glycosides like this compound.[9] A reversed-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of acid like formic acid, is a common setup.[2] Quantification is achieved by creating a calibration curve using a pure standard of this compound.[2]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Thoroughly dry the plant material (e.g., leaves or bark of Catalpa bignonioides) in an oven at 40-50°C to a constant weight. Grind the dried material into a fine powder.[2]
-
Extraction:
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C under reduced pressure to obtain the crude extract.[2]
-
Protocol 2: Quantification of this compound using HPLC
-
Preparation of Standard Solutions:
-
Prepare a stock solution of pure this compound standard at a known concentration (e.g., 1 mg/mL) in HPLC-grade methanol.
-
From the stock solution, prepare a series of calibration standards at different concentrations by serial dilution.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the crude extract and dissolve it in a known volume of HPLC-grade methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 15-40% B; 20-25 min, 40-80% B.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: Approximately 235 nm (based on the UV absorbance of similar iridoids).
-
Injection Volume: 10-20 µL.[2]
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[2]
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemical Constituents from Fruits of Catalpa bignonioides Walt. and Their α-Glucosidase Inhibitory Activity and Insulin Secretion Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lume.ufrgs.br [lume.ufrgs.br]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Specioside B Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered with Specioside B in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed protocols for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a phenolic iridoid glycoside, a natural compound isolated from various plants.[1][2] Like many phenolic compounds, its chemical structure can lead to poor solubility in neutral aqueous solutions, which is a critical consideration for its use in biological assays, cell culture, and in vivo studies where physiological pH is required.
Q2: What are the initial steps to dissolve this compound?
A2: The recommended starting point is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[3][4] A stock solution in 100% DMSO can then be serially diluted into your aqueous experimental medium.[5]
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my cell culture medium. What should I do?
A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds when the DMSO concentration is rapidly diluted in an aqueous buffer. Refer to the troubleshooting guide below for a step-by-step approach to resolve this issue.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or less. It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
Q5: Are there alternatives to DMSO for improving the aqueous solubility of this compound?
A5: Yes, several strategies can be employed, often in combination. These include adjusting the pH of the solution and using cyclodextrins to form inclusion complexes. These methods are detailed in the experimental protocols section.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Solutions
This guide provides a systematic approach to troubleshoot and resolve the precipitation of this compound during the preparation of working solutions for in vitro and in vivo experiments.
| Symptom | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon dilution of DMSO stock in aqueous buffer/media. | Solvent Shock: The rapid change in solvent polarity causes the compound to "crash out" of the solution. | Improve Dilution Technique: Pre-warm the aqueous buffer or cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. |
| High Final Concentration: The target concentration of this compound exceeds its solubility limit in the final aqueous solution. | Reduce Final Concentration: Perform a dose-response experiment to determine the highest soluble concentration that provides the desired biological effect. | |
| Perform a Solubility Test: Empirically determine the maximum soluble concentration by preparing serial dilutions and observing for precipitation. | ||
| Precipitate forms over time during incubation. | Low Kinetic Solubility: The compound is supersaturated and precipitates out over time. | Use a Precipitation Inhibitor: While not a standard first-line approach for initial in vitro screens, certain polymers can help maintain supersaturation in vivo. For in vitro work, consider if the experimental timeframe can be shortened. |
| Temperature Fluctuations: Changes in temperature during incubation or handling can affect solubility. | Maintain Stable Temperature: Minimize the time culture plates are outside the incubator. Ensure consistent temperature throughout the experiment. | |
| Interaction with Media Components: Components in the cell culture medium (e.g., proteins in serum) may interact with this compound, leading to precipitation. | Test Different Media Formulations: If possible, test the solubility in serum-free versus serum-containing media. | |
| Inconsistent results between experiments. | Incomplete Dissolution of Stock Solution: The initial DMSO stock solution was not fully dissolved. | Ensure Complete Dissolution of Stock: Vortex and, if necessary, briefly sonicate the DMSO stock solution to ensure this compound is fully dissolved before making dilutions. |
| Precipitation in some wells but not others. | Inconsistent Pipetting/Mixing: Uneven mixing when adding the compound to the media can lead to localized high concentrations and precipitation. |
Quantitative Data Summary
| Parameter | Value/Recommendation | Reference |
| General Aqueous Solubility of Phenolic Compounds | Low in neutral pH, increases with pH adjustment. | |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (ideally ≤ 0.1%) | |
| Maximum Tolerated DMSO Concentration in Mice (IP injection) | Generally < 5-10% | |
| Solubility Enhancement with β-Cyclodextrins | Can significantly increase aqueous solubility of phenolic compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous media.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Calculate the mass of this compound required. (Molecular Weight of this compound ≈ 460.44 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of DMSO to the tube/vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, briefly sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture using Serial Dilution
Objective: To dilute the this compound DMSO stock solution into cell culture medium while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm the complete cell culture medium in a 37°C water bath.
-
To prepare the final working concentration, perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution): a. First, create an intermediate dilution by adding a small volume of the 10 mM stock to a larger volume of pre-warmed medium (e.g., 2 µL of stock into 198 µL of medium for a 1:100 dilution to 100 µM). b. Gently mix this intermediate dilution. c. Then, add the required volume of the intermediate dilution to the final volume of pre-warmed medium in your culture plate wells.
-
Crucial Step: When adding the DMSO stock or intermediate dilution to the medium, add it dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Always include a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound for experiments where DMSO is not desirable, using a cyclodextrin (B1172386) complexation method.
Materials:
-
This compound (powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Add the this compound powder to the HP-β-CD solution while stirring. A molar ratio of 1:1 (this compound to HP-β-CD) is a good starting point.
-
Stir the mixture at room temperature for 24-48 hours, protected from light, to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm sterile syringe filter to remove any undissolved compound.
-
The concentration of the solubilized this compound in the filtrate should be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizations
Experimental and Logical Workflows
Signaling Pathways
Specioside has been shown to exert its biological effects through the modulation of key signaling pathways, including the Keap1-Nrf2 antioxidant response pathway and general anti-inflammatory pathways.
References
Technical Support Center: Optimizing Mobile Phase for Specioside B Chromatography
Welcome to the technical support center for the chromatographic analysis of Specioside B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the reversed-phase HPLC separation of this compound?
A typical starting point for the separation of this compound and other iridoid glycosides is a gradient elution using a C18 column. The mobile phase generally consists of a mixture of an aqueous solvent (A) and an organic solvent (B).
-
Solvent A: Water with an acidic modifier. 0.1% formic acid or 0.1% phosphoric acid are commonly used.[1][2]
-
Solvent B: Acetonitrile or Methanol (B129727).[2]
A broad gradient from a low to a high percentage of the organic solvent is recommended for initial screening runs to determine the approximate elution time of this compound. For example, a linear gradient from 5% to 95% Solvent B over 20-30 minutes.
Q2: How does the choice of organic solvent (Acetonitrile vs. Methanol) affect the separation?
Acetonitrile and methanol are the most frequently used organic solvents in reversed-phase chromatography.
-
Acetonitrile: Generally provides lower viscosity, leading to lower backpressure, and offers better UV transparency at lower wavelengths.[3] It can also offer different selectivity compared to methanol.
-
Methanol: A more polar and cost-effective option.[3] It can sometimes provide better resolution for certain compounds due to different solvent-analyte interactions.
The optimal choice often requires experimental comparison to see which solvent provides the best resolution and peak shape for this compound in your specific sample matrix.
Q3: Why is an acidic modifier necessary in the mobile phase?
Iridoid glycosides like this compound contain multiple hydroxyl groups and may have acidic protons. The addition of an acid to the mobile phase, such as formic acid or phosphoric acid, serves several crucial purposes:
-
Improved Peak Shape: It suppresses the ionization of any acidic functional groups on the analyte and residual silanol (B1196071) groups on the stationary phase, which helps to minimize peak tailing.
-
Reproducible Retention Times: By maintaining a consistent low pH, the ionization state of the analyte is stabilized, leading to more consistent and reproducible retention times.
Q4: What is the recommended detection wavelength for this compound?
For the analysis of iridoid glycosides, UV detection is commonly employed. A detection wavelength around 235-240 nm is often used for compounds with similar chromophores. However, it is highly recommended to determine the wavelength of maximum absorbance (λmax) by running a UV spectrum of a pure this compound standard to ensure optimal sensitivity.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common issue in chromatography. Here’s how to troubleshoot it:
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol interactions). | Add or increase the concentration of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. Use an end-capped column or a column with a base-deactivated stationary phase. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Mobile phase pH is close to the pKa of this compound. | Adjust the mobile phase pH to be at least 1-2 pH units away from the analyte's pKa. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition. If solubility is a concern, use the weakest solvent possible that still dissolves the sample. |
| High concentration of the analyte. | Dilute the sample. |
Guide 2: Retention Time Variability
Inconsistent retention times can compromise the reliability of your results.
| Problem | Potential Cause | Solution |
| Gradual Shift in Retention Time | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including the concentration of the modifier. Use a buffer if pH stability is critical. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature. | |
| Column aging or contamination. | Flush the column with a strong solvent. If the issue persists, consider replacing the column. | |
| Sudden Change in Retention Time | Air bubbles in the pump or detector. | Degas the mobile phase thoroughly and purge the pump. |
| Leak in the system. | Inspect all fittings and connections for any signs of leaks. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization Workflow
This protocol outlines a systematic approach to optimizing the mobile phase for this compound analysis.
-
Initial Screening:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 240 nm.
-
Injection Volume: 10 µL.
-
-
Refining the Gradient:
-
Based on the initial run, narrow the gradient around the elution time of this compound to improve resolution from nearby impurities. For instance, if this compound elutes at 40% B, you might try a shallower gradient from 30% to 50% B over 20 minutes.
-
-
Organic Solvent Comparison:
-
Repeat the optimized gradient using Methanol as Mobile Phase B to compare selectivity and resolution.
-
-
Modifier Optimization:
-
If peak tailing is observed, consider comparing 0.1% Formic Acid with 0.1% Phosphoric Acid to see which provides better peak symmetry.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on this compound Retention Time and Peak Asymmetry
| Mobile Phase Composition | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) from Impurity X |
| 30% Acetonitrile in Water + 0.1% Formic Acid (Isocratic) | 12.5 | 1.8 | 1.2 |
| 35% Acetonitrile in Water + 0.1% Formic Acid (Isocratic) | 9.8 | 1.6 | 1.4 |
| 40% Methanol in Water + 0.1% Formic Acid (Isocratic) | 11.2 | 1.4 | 1.9 |
| Gradient: 20-50% Acetonitrile in Water + 0.1% Formic Acid over 20 min | 15.3 | 1.2 | 2.5 |
Note: Data presented are illustrative and will vary based on the specific column, system, and sample.
Visualizations
Caption: Workflow for systematic mobile phase optimization for this compound.
Caption: Troubleshooting logic for common HPLC issues with this compound.
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mastelf.com [mastelf.com]
Technical Support Center: Specioside B Storage and Stability
Welcome to the Technical Support Center for Specioside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental procedures. The information herein is curated to help you maintain the integrity of your samples and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a naturally occurring iridoid glycoside. Like many natural products, its chemical structure can be susceptible to degradation under certain environmental conditions. Ensuring the stability of this compound is critical for obtaining accurate and reproducible results in biological assays and for maintaining its therapeutic potential during drug development. Degradation can lead to a loss of activity and the formation of impurities that may interfere with your experiments.
Q2: What are the primary factors that can cause this compound to degrade?
Based on studies of structurally similar iridoid glycosides, the main factors contributing to the degradation of this compound are expected to be:
-
pH: Highly alkaline and strongly acidic conditions can catalyze the hydrolysis of the ester and glycosidic bonds within the molecule.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to a faster loss of the compound.
-
Light: Exposure to UV or visible light may induce photodegradation.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store as a solid powder at -20°C or -80°C in a tightly sealed, opaque container to protect from light and moisture.
-
In Solution: If it is necessary to store this compound in solution, prepare the solution in a suitable solvent (e.g., DMSO, ethanol, or methanol) and store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. For aqueous solutions, use a buffer with a slightly acidic to neutral pH (pH 5-7).
Q4: How can I tell if my this compound sample has degraded?
Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). Signs of degradation include:
-
A decrease in the peak area of this compound over time.
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
A change in the color or clarity of a solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock. 2. Prepare fresh solutions from a solid stock for each experiment. 3. Perform a quick stability check of your sample using HPLC or UPLC. |
| Inconsistent results between experiments. | Partial degradation of this compound, leading to variable concentrations of the active compound. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Protect solutions from light during preparation and use. 3. Ensure the pH of your experimental buffer is within the stable range for iridoid glycosides (pH 5-7). |
| Appearance of unknown peaks in my HPLC/UPLC analysis. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Review your storage and experimental procedures to identify potential causes of degradation (e.g., exposure to high pH, temperature, or light). |
Quantitative Data Summary
The following tables summarize stability data for iridoid glycosides, which can serve as a proxy for the expected stability of this compound.
Table 1: Effect of Temperature on the Stability of Iridoid Glycosides in Aqueous Solution (pH 7) over 30 hours.
| Temperature (°C) | Average Degradation (%) |
| 20 | < 5% |
| 40 | ~10% |
| 60 | ~25% |
| 80 | > 50% |
Data extrapolated from studies on similar iridoid glycosides.
Table 2: Effect of pH on the Stability of Iridoid Glycosides at 40°C over 30 hours.
| pH | Average Degradation (%) |
| 2 | ~15% |
| 4 | < 10% |
| 6 | < 5% |
| 8 | ~20% |
| 10 | > 60% |
| 12 | > 90% |
Data extrapolated from studies on similar iridoid glycosides.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
1. Sample Preparation:
- Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
- Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
- Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours in a sealed, opaque vial.
- Photodegradation: Expose 1 mL of the stock solution to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
- At designated time points, withdraw an aliquot from each stress condition, neutralize if necessary (for acidic and alkaline samples), and dilute with mobile phase.
- Analyze the samples by a stability-indicating HPLC or UPLC-MS method to quantify the remaining this compound and identify degradation products.
Protocol 2: Stability-Indicating UPLC Method
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS).
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate this compound from its degradation products (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detection at the UV maximum of this compound and MS detection to identify degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Co-elution problems in the analysis of Specioside B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the analysis of Specioside B.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic analysis of this compound, with a focus on identifying and resolving co-elution.
Q1: What are the typical signs of a co-elution problem in my chromatogram when analyzing this compound?
A1: Co-elution, where two or more compounds elute at or near the same time, can manifest in several ways. You might observe asymmetrical peaks, such as those with shoulders or tailing.[1][2] In some cases, what appears to be a single, symmetrical peak may actually be a composite of multiple co-eluting compounds.[1][2] If you notice that a single peak appears as two or more conjoined peaks, often described as a 'shoulder' or a 'twin', this is a strong indication of co-elution.[1][2] When using a Diode Array Detector (DAD), differences in the UV spectra across the peak can indicate impurity and potential co-elution.[2][3] With mass spectrometry (MS), observing different mass-to-charge ratios (m/z) across a single chromatographic peak is a definitive sign of co-elution.[2]
Q2: I'm observing peak fronting in my this compound analysis. What could be the cause?
A2: Peak fronting is often an indication of column overload. This happens when the amount of sample injected is too high for the column's capacity, leading to a distortion in the peak shape. To resolve this, try reducing the sample concentration or the injection volume. Another potential cause could be an issue with the column itself, such as a void or channeling.
Q3: My this compound peak is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing is a common issue and can be caused by secondary interactions between this compound and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1] To mitigate this, you can try adding a mobile phase additive like formic acid or trifluoroacetic acid to suppress silanol activity.[1][4] Adjusting the mobile phase pH can also help ensure that this compound is in a single ionic state, reducing tailing.[1]
Q4: I suspect an unknown compound is co-eluting with this compound. How can I identify the interfering peak?
A4: The best approach for identifying a co-eluting compound is to use a mass spectrometer (MS) as a detector. By examining the mass spectra across the chromatographic peak, you can identify the different m/z values of the co-eluting species. If you are using a UV detector, a photodiode array (DAD) detector can be invaluable. A "peak purity" analysis, which compares UV spectra across the peak, can flag potential co-elution if the spectra are not identical.[2][3]
Q5: When should I consider changing the HPLC column for better this compound separation?
A5: If you have optimized the mobile phase and are still facing co-elution issues, changing the column chemistry is the next logical step.[3] Consider a column with a different stationary phase. For example, if you are using a C18 column, you could try a phenyl-hexyl or a polar-embedded column to alter the selectivity of the separation. The choice of a new column should be based on the potential chemical nature of the co-eluting compound.
Quantitative Data Summary
Co-elution can significantly impact the accuracy of quantitative data. The following table summarizes typical issues and their effects on quantifiable parameters in this compound analysis, along with suggested solutions.
| Observed Problem | Potential Cause | Effect on Quantitative Data | Suggested Solution |
| Peak Shoulders/Tailing | Co-elution with a closely related compound or matrix component.[1][2] | Inaccurate peak integration, leading to overestimation of this compound concentration. | Modify mobile phase gradient, change column chemistry, or adjust pH.[3][4] |
| Broadened Peak | Column degradation, high sample concentration, or co-elution.[4] | Poor resolution and inaccurate quantification. | Reduce sample concentration, replace the column, or optimize the mobile phase. |
| Inconsistent Retention Time | Fluctuations in mobile phase composition or temperature.[1] | Difficulty in peak identification and integration. | Ensure proper mobile phase mixing and use a column oven for temperature control.[1] |
| Ghost Peaks | Contaminants in the mobile phase or sample carryover.[5] | Can be mistaken for this compound or co-elute with it, leading to false positives or inaccurate quantification. | Use high-purity solvents, clean the HPLC system, and run blank injections.[6][7] |
Experimental Protocols
Detailed Methodology for UHPLC-DAD-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound and can be adapted to specific matrices.
1. Sample Preparation: a. Extract the plant material (e.g., from Stereospermum acuminatissimum or Tabebuia aurea) with a suitable solvent such as methanol (B129727) or ethanol.[8][9] b. The extract can be further fractionated using liquid-liquid partitioning or solid-phase extraction (SPE) to enrich the iridoid glycoside fraction containing this compound. c. Before injection, filter the sample through a 0.22 µm syringe filter to remove particulate matter.
2. UHPLC System and Column:
-
System: A UHPLC system equipped with a diode array detector (DAD) and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
3. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Gradient Program: A typical gradient might start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute a wide range of compounds. An initial isocratic hold may be necessary for resolving early-eluting polar compounds.
4. Other Chromatographic Conditions:
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40 °C.
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to determine the optimal ionization for this compound.[9]
-
Precursor m/z for Specioside: 509.165 [M+H]+.[10]
-
Scan Type: Full scan for initial analysis and targeted MS/MS (product ion scan) for confirmation and quantification.
Visualizations
Troubleshooting Workflow for Co-elution
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. youtube.com [youtube.com]
- 4. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Where Do Interference Peaks in Liquid Chromatography Come From? | Universal Lab Blog [universallab.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lume.ufrgs.br [lume.ufrgs.br]
- 10. Specioside | C24H28O12 | CID 11948661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Specioside B and its Isomers
Welcome to the technical support center dedicated to providing solutions for the chromatographic separation of Specioside B and its isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical and preparative separations.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound and its isomers challenging?
The primary challenge lies in the fact that this compound and its isomers are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and thus have different physical properties. However, these differences can be very subtle, making their separation by conventional chromatographic techniques difficult.[1] Iridoid glycosides like this compound are also polar compounds, which can lead to peak tailing and other chromatographic issues on standard reversed-phase columns due to interactions with the silica (B1680970) backbone of the stationary phase.[2]
Q2: What are the most common chromatographic techniques used for separating this compound and its isomers?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis and purification of iridoid glycosides.[3][4][5] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful tool for chiral and diastereomeric separations, often providing better resolution and faster analysis times compared to HPLC.[3] For preparative scale, preparative HPLC is a widely used technique for isolating natural products like this compound.[6][7][8]
Q3: What type of HPLC column is best suited for separating this compound and its isomers?
The choice of column is critical for achieving good resolution. Here are some common choices:
-
Reversed-Phase (C18): A C18 column is a good starting point for many separations of iridoid glycosides.[4][5]
-
Chiral Stationary Phases (CSPs): For challenging diastereomeric separations, chiral columns can provide the necessary selectivity. Polysaccharide-based CSPs are a common choice.
-
Normal-Phase Columns (e.g., silica, cyano): Normal-phase chromatography can sometimes offer better selectivity for polar compounds like iridoid glycosides.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and can be a good alternative to reversed-phase chromatography.
Q4: How can I improve the peak shape when analyzing this compound?
Peak tailing is a common issue with polar analytes like this compound. This is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this:
-
Use a mobile phase with a low pH: Adding a small amount of acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase can suppress the ionization of silanol groups and reduce peak tailing.
-
Use a buffered mobile phase: A buffer can help maintain a consistent pH and improve peak shape.
-
Choose an end-capped column: Modern columns are often "end-capped" to minimize the number of free silanol groups.
-
Consider a different stationary phase: If peak tailing persists, switching to a different type of column, such as a polar-embedded or a polymer-based column, may be beneficial.
Troubleshooting Guides
Issue 1: Poor Resolution of Isomeric Peaks
Symptoms:
-
Overlapping or co-eluting peaks for this compound and its isomers.
-
Resolution value (Rs) less than 1.5.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by systematically varying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the aqueous component (e.g., water with different additives). |
| Incorrect Column Selection | Screen different column chemistries (e.g., C18, phenyl-hexyl, chiral stationary phases). |
| Suboptimal Temperature | Vary the column temperature. Sometimes, lower temperatures can improve resolution by enhancing the differences in interaction between the isomers and the stationary phase. |
| Gradient Profile Not Optimized | If using a gradient, adjust the slope and duration to better separate the closely eluting isomers. |
Troubleshooting Workflow for Poor Resolution:
Caption: A logical workflow for troubleshooting poor resolution of isomers.
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak integration and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. Use a buffered mobile phase. Switch to an end-capped or a base-deactivated column. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Extra-column Volume | Use shorter, narrower-bore tubing to connect the components of the HPLC system. |
Troubleshooting Workflow for Peak Tailing:
Caption: A systematic approach to resolving peak tailing issues.
Issue 3: Irreproducible Retention Times
Symptoms:
-
Retention times for this compound and its isomers shift between injections or between different analytical runs.
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure adequate mixing if using a multi-component mobile phase. Degas the mobile phase thoroughly. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Representative HPLC-UV Method
This method is based on the analysis of other iridoid glycosides and should be optimized for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
Representative SFC Method for Chiral/Diastereomeric Separation
Supercritical Fluid Chromatography can offer enhanced selectivity for isomers.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Co-solvent) | Methanol or Ethanol |
| Gradient | 5-30% B over 10 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV-PDA |
Quantitative Data (Illustrative)
The following table presents hypothetical data that could be obtained from a successful separation of this compound and one of its isomers. This data is for illustrative purposes to demonstrate the expected outcomes of an optimized method.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Isomer 1 | 15.2 | - | 1.1 |
| This compound | 16.5 | 2.1 | 1.2 |
Signaling Pathways and Experimental Workflows
General Method Development Strategy:
The following diagram illustrates a general strategy for developing a robust separation method for this compound and its isomers.
Caption: A streamlined workflow for method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Specioside B in purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low recovery during the purification of Specioside B.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound can occur at various stages of the purification process. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Problem 1: Low Concentration of this compound in the Crude Extract
Possible Causes:
-
Suboptimal Extraction: The solvent, temperature, or duration of the initial extraction may not be optimal for efficiently solubilizing this compound from the plant material.
-
Degradation during Extraction: this compound, like other iridoid glycosides, may be susceptible to degradation at high temperatures or in the presence of certain enzymes in the plant material.
-
Poor Quality of Source Material: The concentration of this compound can vary depending on the plant's age, harvesting time, and storage conditions.
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different polar solvents such as methanol, ethanol (B145695), or mixtures with water (e.g., 70-80% ethanol) to find the most effective solvent for extraction.
-
Control Extraction Temperature: While moderate heat can improve extraction efficiency, excessive temperatures (above 60°C) should be avoided to prevent thermal degradation.
-
Evaluate Extraction Time and Method: Ensure sufficient extraction time. Consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve yield and reduce extraction time.
-
Assess Raw Material Quality: If possible, analyze a small sample of the raw material to confirm the presence and approximate concentration of this compound before large-scale extraction.
Problem 2: Significant Loss of this compound during Macroporous Resin Chromatography
Possible Causes:
-
Inappropriate Resin Selection: The polarity and pore size of the macroporous resin may not be suitable for the adsorption of this compound.
-
Suboptimal Loading and Elution Conditions: Factors such as sample concentration, flow rate, pH of the sample solution, and the ethanol concentration in the eluent can significantly impact recovery.
-
Irreversible Adsorption: this compound might bind too strongly to the resin, leading to incomplete elution.
Troubleshooting Steps:
-
Screen Different Resins: Test a variety of macroporous resins with different polarities (e.g., D101, AB-8, HPD100) to identify the one with the best adsorption and desorption characteristics for this compound.
-
Optimize Loading Conditions:
-
pH: Adjust the pH of the sample solution. For similar glycosides, a slightly acidic to neutral pH is often optimal for adsorption.
-
Concentration: Avoid overloading the column. Dilute the crude extract to an optimal concentration before loading.
-
Flow Rate: Use a slow flow rate during sample loading to ensure sufficient time for adsorption.
-
-
Optimize Elution Conditions:
-
Ethanol Gradient: Use a stepwise gradient of increasing ethanol concentration (e.g., 10%, 30%, 50%, 70%) to elute the column. This helps in separating impurities and identifying the optimal ethanol concentration for eluting this compound.
-
Elution Volume and Flow Rate: Ensure a sufficient volume of eluent is used to completely desorb the compound. A slower flow rate during elution can also improve recovery.
-
Problem 3: Low Recovery after Preparative High-Performance Liquid Chromatography (HPLC)
Possible Causes:
-
Degradation on the Column: The pH of the mobile phase or the stationary phase chemistry might be causing the degradation of this compound. Some iridoid glycosides are known to be unstable in acidic conditions.
-
Poor Peak Shape and Resolution: Tailing or broad peaks can lead to impure fractions and loss of product during fraction collection.
-
Precipitation on the Column: If the sample is not fully dissolved in the mobile phase, it can precipitate on the column, leading to low recovery and column blockage.
-
Incorrect Fraction Collection: Fractions containing this compound may be missed or discarded if the detection parameters are not optimal.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
pH: Evaluate the stability of this compound in different pH conditions. Consider using a mobile phase with a neutral or slightly acidic pH (e.g., using formic acid or acetic acid at low concentrations) and compare the recovery. Avoid strongly acidic or basic mobile phases if stability is an issue.
-
Solvent Composition: Optimize the ratio of aqueous to organic solvent (typically acetonitrile (B52724) or methanol) to achieve good peak shape and resolution.
-
-
Column Selection: Test different stationary phases (e.g., C18, C8, Phenyl) to find the one that provides the best separation and recovery.
-
Sample Preparation: Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase before injection. Filter the sample to remove any particulate matter.
-
Optimize Detection and Fraction Collection: Use an appropriate detection wavelength to monitor the elution of this compound. Collect fractions based on the peak elution profile and analyze the purity of each fraction.
Frequently Asked Questions (FAQs)
Q1: What is a typical purification workflow for this compound?
A1: A common workflow for the purification of this compound and other iridoid glycosides involves three main stages:
-
Initial Extraction: The plant material is extracted with a polar solvent like ethanol or methanol.
-
Cleanup/Enrichment: The crude extract is passed through a macroporous resin column to remove highly polar compounds like sugars and some pigments. The fraction containing this compound is then eluted with an ethanol-water mixture.
-
Final Purification: The enriched fraction is further purified using a chromatographic technique such as preparative HPLC or High-Speed Countercurrent Chromatography (HSCCC) to obtain high-purity this compound.
Q2: What are the key factors affecting the stability of this compound during purification?
A2: Based on studies of similar iridoid glycosides, the primary factors affecting stability are pH and temperature .[1]
-
pH: Iridoid glycosides can be unstable under strongly acidic or alkaline conditions, which can lead to hydrolysis of the glycosidic bond or other rearrangements.[1]
-
Temperature: Elevated temperatures, especially during extraction and solvent evaporation steps, can cause thermal degradation.[1]
Q3: How can I assess the stability of this compound under my experimental conditions?
A3: To perform a stability study, you can incubate a solution of your partially purified this compound under different pH and temperature conditions that mimic your purification process. At various time points, take an aliquot of the sample and analyze it by HPLC to quantify the amount of this compound remaining. This will help you identify conditions that may be causing degradation and loss of yield.
Q4: Are there any specific recommendations for the macroporous resin and HPLC columns?
A4: While the optimal choice is compound-specific, here are some common starting points based on literature for iridoid glycosides:
-
Macroporous Resins: Non-polar or weakly polar resins like D101 and AB-8 are frequently used for the enrichment of iridoid glycosides from crude extracts.
-
HPLC Columns: Reversed-phase C18 columns are most commonly used for the final purification of this compound and related compounds.
Data Presentation
Table 1: Stability of Iridoid Glycosides under Different pH and Temperature Conditions
Data is based on a study of six iridoid glycosides and is intended to be representative. The stability of this compound should be experimentally verified.
| Condition | Degradation Rate of Iridoid Glycosides | Implication for this compound Purification |
| pH | ||
| Strong Acid (pH < 2) | Some compounds show significant degradation.[1] | Avoid strongly acidic conditions in the mobile phase or during extraction. |
| Neutral (pH ~7) | Generally stable. | Neutral pH is likely a safe condition for purification. |
| Strong Base (pH > 10) | Some compounds are unstable and undergo hydrolysis.[1] | Avoid strongly alkaline conditions. |
| Temperature | ||
| 4°C | Stable. | Store extracts and purified fractions at low temperatures. |
| 25°C (Room Temp) | Generally stable for short periods. | Minimize time at room temperature. |
| 60°C | Increased degradation observed for some compounds.[1] | Avoid high temperatures during solvent evaporation and extraction. |
Experimental Protocols
Protocol 1: General Procedure for Macroporous Resin Chromatography
-
Resin Pre-treatment: Soak the macroporous resin (e.g., D101 or AB-8) in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.
-
Column Packing: Pack a column with the pre-treated resin.
-
Equilibration: Equilibrate the column by washing with deionized water.
-
Sample Loading: Dissolve the crude extract in deionized water and adjust the pH to be slightly acidic or neutral. Load the sample onto the column at a slow flow rate (e.g., 1-2 bed volumes per hour).
-
Washing: Wash the column with deionized water to remove unbound, highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol). Collect fractions at each step.
-
Analysis: Analyze the collected fractions by HPLC to identify the fractions containing this compound.
Protocol 2: General Procedure for Preparative HPLC Purification
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (or methanol) in water is common. A small amount of acid (e.g., 0.1% formic acid or acetic acid) is often added to improve peak shape, but its effect on this compound stability should be checked.
-
Sample Preparation: Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase. Filter the sample through a 0.45 µm filter.
-
Injection and Elution: Inject the sample and run the gradient elution.
-
Fraction Collection: Collect the peak corresponding to this compound based on UV detection.
-
Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure at a low temperature (e.g., < 40°C).
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: Logical relationship for troubleshooting low this compound recovery.
References
Technical Support Center: Stability Testing of Specioside B Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing for Specioside B formulations. The information is presented in a question-and-answer format to directly address potential issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting stability testing on this compound formulations?
A1: The primary purpose of stability testing is to gather evidence on how the quality of a this compound formulation varies with time under the influence of environmental factors such as temperature, humidity, and light. This data is used to establish a shelf life for the drug product and recommend storage conditions.[1][2]
Q2: What are the different types of stability studies required for a new this compound formulation?
A2: The two main types of stability studies are:
-
Forced Degradation (Stress Testing): Exposing the formulation to conditions more severe than accelerated conditions to identify potential degradation products and pathways.[1][3] This helps in developing and validating a stability-indicating analytical method.[1]
-
Long-term and Accelerated Stability Studies: These are formal studies to evaluate the thermal stability and sensitivity to moisture of the formulation. The data is used to determine the shelf life and storage conditions.[2][4]
Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A3: Typical stress conditions for forced degradation studies include acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress.[1][3] The specific conditions should be adjusted based on the stability of the this compound molecule.[3]
Q4: How do I select batches of my this compound formulation for stability testing?
A4: For formal stability studies, it is recommended to use at least two or three primary batches of the formulation.[4][5][6] These batches should be manufactured by the same process and in the same packaging proposed for marketing.[5]
Q5: What analytical methods are suitable for quantifying this compound and its degradation products?
A5: Highly sensitive and specific methods like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) are suitable for the quantification of this compound and its degradation products.[7] UPLC offers improved speed, sensitivity, and resolution compared to traditional HPLC.[7]
Troubleshooting Guides
Q1: My this compound assay values are highly variable across different time points in my stability study. What could be the cause?
A1:
-
Potential Cause: Inconsistent sample preparation or extraction from the formulation matrix.
-
Troubleshooting Step: Review and optimize your sample preparation protocol. Ensure complete extraction of this compound from the formulation. Validate the method for precision and accuracy.[7]
-
Potential Cause: Issues with the analytical instrument, such as detector drift or inconsistent injection volumes.
-
Troubleshooting Step: Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.[7]
-
Potential Cause: Non-homogeneity of the formulation in the batches being tested.
-
Troubleshooting Step: Ensure that the manufacturing process for the formulation is well-controlled and produces a homogeneous product.
Q2: I am observing a rapid degradation of this compound under accelerated stability conditions (40°C/75% RH). What should I do?
A2:
-
Potential Cause: The formulation may not be stable at the accelerated conditions.
-
Troubleshooting Step: If significant degradation is observed, it is recommended to conduct testing at an intermediate storage condition (e.g., 30°C/65% RH).[6]
-
Potential Cause: The packaging material may not be providing adequate protection against moisture.
-
Troubleshooting Step: Evaluate the suitability of the container closure system. Consider using packaging with a higher moisture barrier.
Q3: I am not seeing any degradation of this compound in my forced degradation studies, even under harsh conditions. Is this a problem?
A3:
-
Potential Cause: The stress conditions may not be severe enough to induce degradation.
-
Troubleshooting Step: While this compound may be a stable molecule, the goal of forced degradation is to generate degradation products to prove the specificity of your analytical method.[1] You may need to increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of exposure.
Q4: I have identified several degradation products. Do I need to characterize all of them?
A4:
-
Potential Cause: Forced degradation may generate products that are not seen under normal storage conditions.
-
Troubleshooting Step: The primary focus should be on degradation products that are also observed in the long-term and accelerated stability studies. These are the relevant impurities to monitor. Structural elucidation of major degradation products is often required.
Detailed Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for inducing the degradation of this compound formulations to identify potential degradation products and establish the stability-indicating nature of the analytical method.
| Degradation Type | Experimental Conditions | Storage Conditions | Sampling Time (representative) |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 0, 2, 4, 8, 12 hours |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 0, 2, 4, 8, 12 hours |
| Oxidative Degradation | 3% H2O2 | Room Temperature | 0, 2, 4, 8, 12 hours |
| Thermal Degradation | Solid-state | 80°C | 1, 3, 7 days |
| Photolytic Degradation | Solid-state | ICH specified light conditions | Overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter |
Long-Term and Accelerated Stability Testing Protocol
This protocol is designed to evaluate the stability of this compound formulations under recommended storage conditions to establish a shelf life.
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Testing frequency for long-term studies should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][6]
Analytical Method: UPLC-MS/MS for this compound Quantification
A validated UPLC-MS/MS method is recommended for the accurate and precise quantification of this compound and its degradation products.
Example Method Parameters:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and methanol |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| Detection | Multiple Reaction Monitoring (MRM) |
Example Validation Parameters:
| Parameter | Example Acceptance Criteria |
| Linearity (R²) | ≥ 0.998 |
| Accuracy (% Recovery) | 97-102% |
| Precision (% RSD) | ≤ 2% |
| LOD | 0.011 µg/mL |
| LOQ | 0.034 µg/mL |
(Note: These values are based on a similar compound, Sennoside B, and should be established specifically for this compound during method validation)[7]
Visualizations
Caption: Workflow for a comprehensive stability testing program for this compound formulations.
Caption: Hypothetical degradation pathway of this compound under hydrolytic stress conditions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www3.paho.org [www3.paho.org]
- 3. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 4. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. crbb-journal.com [crbb-journal.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Specioside and Catalpol
For Immediate Release
Shanghai, China – December 2, 2025 – In the ongoing search for novel anti-inflammatory agents, two iridoid glycosides, Specioside and catalpol (B1668604), have demonstrated significant therapeutic potential. This guide provides a detailed comparison of their anti-inflammatory activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Executive Summary
Specioside and catalpol both exhibit notable anti-inflammatory properties through the modulation of key signaling pathways and the reduction of inflammatory mediators. Experimental data indicates that Specioside demonstrates potent in vivo anti-inflammatory effects, showing a greater percentage of inhibition in a carrageenan-induced inflammation model compared to catalpol in a similar model, albeit at different dosages. While the anti-inflammatory mechanisms of catalpol are well-documented, involving the inhibition of the NF-κB, MAPK, and NLRP3 inflammasome pathways, the precise mechanisms of Specioside are still under investigation but are suggested to involve the activation of the Keap1-Nrf2 antioxidant response pathway.
Data Presentation: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Inflammation Induction | Dosage | Route of Administration | Percentage Inhibition | Reference |
| Specioside | Mice | Carrageenan-induced peritonitis | 50 mg/kg | Intraperitoneal | 80% inhibition of leukocyte infiltration | [1][2] |
| Catalpol | Rats | Carrageenan-induced paw edema | 100 mg/kg | Oral | 46.8% reduction in paw edema | |
| Indomethacin (Control) | Mice | Carrageenan-induced peritonitis | 15 mg/kg | Intraperitoneal | 56% inhibition of leukocyte infiltration | [1] |
Comparative Analysis of Anti-inflammatory Mechanisms
Catalpol has been extensively studied and is known to exert its anti-inflammatory effects through multiple pathways:
-
Inhibition of the NF-κB Pathway: Catalpol has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[3][4] This inhibition leads to a downstream reduction in the production of inflammatory cytokines.
-
Modulation of MAPK Signaling: Catalpol can also attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, which are crucial for the production of inflammatory mediators.
-
Suppression of the NLRP3 Inflammasome: Evidence suggests that catalpol can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
-
Cytokine Reduction: As a result of these upstream effects, catalpol effectively reduces the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).
Specioside , on the other hand, is a less-characterized compound in terms of its specific anti-inflammatory signaling pathways. However, current research points to its primary mechanism involving:
-
Activation of the Keap1-Nrf2 Pathway: Specioside has been found to activate the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 transcription factor plays a central role in the antioxidant response, and its activation can indirectly suppress inflammation by reducing oxidative stress, a key contributor to the inflammatory process.
Further research is required to fully elucidate the direct effects of Specioside on inflammatory pathways such as NF-κB and cytokine production to draw a more direct comparison with catalpol.
Experimental Protocols
Carrageenan-Induced Peritonitis in Mice (for Specioside)
This in vivo model is used to assess the anti-inflammatory activity of compounds by measuring the reduction of leukocyte migration into the peritoneal cavity.
-
Animals: Male Swiss mice (25-30 g) are used for the experiment.
-
Groups: Animals are divided into a control group (vehicle), a Specioside-treated group (50 mg/kg), and a positive control group (indomethacin, 15 mg/kg).
-
Procedure:
-
Thirty minutes prior to inflammation induction, the respective treatments are administered intraperitoneally.
-
Inflammation is induced by an intraperitoneal injection of 0.25 mL of a 1% carrageenan solution.
-
Four hours after the carrageenan injection, the animals are euthanized.
-
The peritoneal cavity is washed with a heparinized phosphate-buffered saline (PBS) solution.
-
The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer.
-
-
Data Analysis: The percentage inhibition of leukocyte migration is calculated by comparing the leukocyte count in the treated groups to the control group.
Carrageenan-Induced Paw Edema in Rats (for Catalpol)
This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds by measuring the reduction in paw swelling.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Groups: The animals are divided into a control group (vehicle), a catalpol-treated group (e.g., 100 mg/kg), and a positive control group (e.g., indomethacin, 10 mg/kg).
-
Procedure:
-
The test compounds are administered orally one hour before the induction of inflammation.
-
The initial paw volume is measured using a plethysmometer.
-
Inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed Anti-inflammatory Mechanism of Specioside via Keap1-Nrf2 Pathway.
Caption: Anti-inflammatory Mechanisms of Catalpol.
Caption: Experimental Workflow for In Vivo Anti-inflammatory Assessment.
Conclusion
Both Specioside and catalpol are promising natural compounds with significant anti-inflammatory properties. Specioside appears to exhibit a more potent anti-inflammatory effect in the specific in vivo model studied. However, the mechanistic understanding of catalpol's action is currently more comprehensive. Further in-depth studies on Specioside's interaction with key inflammatory signaling pathways are warranted to fully understand its therapeutic potential and to enable a more direct and detailed comparison with well-characterized compounds like catalpol. This comparative guide serves as a valuable resource for researchers aiming to explore and develop novel anti-inflammatory therapies.
References
- 1. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Specioside B vs. Dexamethasone: A Comparative Analysis in Carrageenan-Induced Inflammation
In the landscape of anti-inflammatory drug discovery, both natural compounds and established pharmaceuticals are scrutinized for their therapeutic potential. This guide provides a detailed comparison of Specioside B, an iridoid glycoside, and dexamethasone (B1670325), a potent corticosteroid, in the context of the carrageenan-induced paw edema model, a classical and widely used assay for screening anti-inflammatory agents. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate their performance based on available experimental data.
Quantitative Efficacy in Carrageenan-Induced Inflammation
| Compound | Model | Animal | Dose | Route | % Inhibition of Inflammation | Reference |
| This compound | Carrageenan-induced peritonitis | Mice | 50 mg/kg | - | 80% (leukocyte infiltration) | [1] |
| Dexamethasone | Carrageenan-induced paw edema | Rat | 1 µg (local) | Subplantar | >60% (edema) | [2] |
| Dexamethasone | Carrageenan-induced peritonitis | Mice | 2 mg/kg | i.p. | 34.5% (leukocyte migration) | [3] |
| Indomethacin (B1671933) (Reference) | Carrageenan-induced peritonitis | Mice | 15 mg/kg | - | 56% (leukocyte infiltration) | [1] |
| Indomethacin (Reference) | Carrageenan-induced paw edema | Rat | 5 mg/kg | i.p. | - | [4] |
Note: The data for this compound is from a carrageenan-induced peritonitis model, which measures leukocyte infiltration, a key event in inflammation also present in the paw edema model. The significant inhibition at a 50 mg/kg dose suggests a potent anti-inflammatory effect. Dexamethasone's efficacy is demonstrated in both the paw edema and peritonitis models, showing a strong inhibitory effect even at very low local doses.
Experimental Protocols
A standardized protocol for the carrageenan-induced paw edema model is crucial for the reproducibility and comparison of results.
Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats (150-250g) or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Grouping: Animals are randomly divided into several groups (n=6 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
-
Test Compound (this compound at various doses)
-
Positive Control (Dexamethasone or Indomethacin at a standard dose)
-
-
Administration: The test compound or vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) 30 to 60 minutes before the induction of inflammation.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.
Carrageenan-Induced Peritonitis Protocol
-
Animal Model and Grouping: Similar to the paw edema model, mice are grouped into control, test, and positive control groups.
-
Administration: The test compound or vehicle is administered prior to the inflammatory insult.
-
Induction of Peritonitis: An intraperitoneal injection of carrageenan (e.g., 1%) is administered.
-
Leukocyte Collection: After a specific time (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is washed with a solution like PBS. The peritoneal fluid is collected to determine the total and differential leukocyte counts.
-
Data Analysis: The inhibition of leukocyte migration is calculated by comparing the cell counts in the treated groups to the control group.
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and dexamethasone are mediated through distinct signaling pathways.
Proposed Anti-inflammatory Signaling Pathway of this compound
Based on studies of related iridoid compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting key pro-inflammatory pathways.
Caption: Proposed mechanism of this compound inhibiting NF-κB and NLRP3 pathways.
Established Anti-inflammatory Signaling Pathway of Dexamethasone
Dexamethasone's mechanism is well-characterized and involves both genomic and non-genomic actions mediated by the glucocorticoid receptor (GR).
Caption: Dexamethasone's genomic mechanism via the glucocorticoid receptor.
Experimental Workflow
The following diagram illustrates the typical workflow for comparing anti-inflammatory agents in the carrageenan-induced paw edema model.
Caption: Workflow for carrageenan-induced paw edema assay.
Conclusion
Based on the available data, both this compound and dexamethasone demonstrate significant anti-inflammatory properties. This compound shows high efficacy in inhibiting leukocyte migration in a carrageenan-induced peritonitis model, suggesting its potential as a potent anti-inflammatory agent. Its mechanism is likely to involve the inhibition of key pro-inflammatory signaling pathways such as NF-κB.
Dexamethasone remains a benchmark anti-inflammatory drug with well-established efficacy and a thoroughly understood mechanism of action involving the glucocorticoid receptor. It effectively reduces paw edema at very low doses.
A direct comparative study using the carrageenan-induced paw edema model is warranted to definitively establish the relative potency of this compound against dexamethasone. However, the existing evidence suggests that this compound is a promising natural compound for further investigation in the development of novel anti-inflammatory therapies. Researchers are encouraged to consider the different models and endpoints when evaluating these compounds and to conduct further studies to elucidate the precise mechanisms of this compound.
References
- 1. lume.ufrgs.br [lume.ufrgs.br]
- 2. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Specioside B: An In Vivo Examination of its Anti-Inflammatory Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Specioside B, an iridoid glycoside, has emerged as a compound of interest in the field of inflammation research. This guide provides a comprehensive in vivo validation of its anti-inflammatory effects, offering a comparative analysis with established anti-inflammatory agents. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a novel therapeutic agent.
Comparative Efficacy of Anti-Inflammatory Agents
To contextualize the anti-inflammatory potential of this compound, its performance was compared against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids in well-established in vivo models of acute inflammation. The following table summarizes the quantitative data from various studies, highlighting the effective dosages and the observed inhibition of inflammatory markers.
| Compound | Dosage | Animal Model | Parameter Measured | % Inhibition | Reference |
| This compound | 50 mg/kg | Carrageenan-induced Peritonitis (Mouse) | Leukocyte Infiltration | 80.0% | [1][2] |
| Indomethacin | 15 mg/kg | Carrageenan-induced Peritonitis (Mouse) | Leukocyte Infiltration | 56.0% | [1] |
| Indomethacin | 10 mg/kg | Carrageenan-induced Paw Edema (Rat) | Paw Edema | 54.0% (at 3h) | [3] |
| Indomethacin | 10 mg/kg | Carrageenan-induced Paw Edema (Rat) | Paw Edema | 87.3% | [4] |
| Dexamethasone | 1 µg (local) | Carrageenan-induced Paw Edema (Rat) | Paw Edema | >60% (at 3h) | |
| Celecoxib | 30 mg/kg | Carrageenan-induced Paw Edema (Rat) | Paw Edema | Significant reduction | |
| Celecoxib | 50 mg/kg | Carrageenan-induced Paw Edema (Rat) | Paw Edema | Significant reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Carrageenan-Induced Peritonitis
This model is utilized to assess the effect of a compound on leukocyte migration, a hallmark of inflammation.
-
Animals: Male Swiss mice are typically used.
-
Groups: Animals are divided into control, vehicle, standard drug (e.g., indomethacin), and this compound treated groups.
-
Administration: this compound (e.g., 50 mg/kg) or the standard drug is administered orally one hour prior to the inflammatory stimulus. The vehicle group receives the solvent used to dissolve the compounds.
-
Induction of Peritonitis: An intraperitoneal injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered to induce peritonitis.
-
Leukocyte Count: Four hours after the carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with a saline solution containing EDTA. The total number of leukocytes in the peritoneal fluid is then determined using a Neubauer chamber.
-
Analysis: The percentage inhibition of leukocyte migration is calculated by comparing the cell counts in the treated groups to the vehicle control group.
Carrageenan-Induced Paw Edema
This is a widely used model to evaluate the anti-edematous effect of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Groups: Similar to the peritonitis model, animals are grouped into control, vehicle, standard drug, and test compound groups.
-
Administration: The test compound or standard drug is administered (e.g., orally or intraperitoneally) at a specified time before the induction of inflammation.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution is administered into the right hind paw of the rat.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Analysis: The percentage of edema inhibition is calculated for each time point by comparing the increase in paw volume in the treated groups to the vehicle control group.
Mechanistic Insights: Signaling Pathways
While in vivo studies on the specific molecular mechanisms of this compound are still emerging, research on related iridoid glycosides, such as geniposide (B1671433) and aucubin, provides strong evidence for the modulation of key inflammatory signaling pathways. These studies suggest that the anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The following diagram illustrates the proposed mechanism of action, where this compound is hypothesized to interfere with these signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow
The in vivo validation of a potential anti-inflammatory compound follows a structured workflow, from initial screening to the analysis of specific inflammatory markers. The diagram below outlines a typical experimental process.
Caption: A typical workflow for in vivo anti-inflammatory studies.
References
- 1. lume.ufrgs.br [lume.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. Geniposide protected against cerebral ischemic injury through the anti-inflammatory effect via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antioxidant Activities of Specioside B and Quercetin
In the realm of natural compounds with therapeutic potential, both Specioside (B140206) B, an iridoid glycoside, and quercetin (B1663063), a flavonoid, have garnered attention for their antioxidant properties. This guide provides a detailed, evidence-based comparison of their antioxidant activities, drawing upon available experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals to inform further investigation and potential applications.
Summary of In Vitro Antioxidant Activity
The available data for quercetin showcases its strong capacity to scavenge free radicals and reduce oxidative stress, as evidenced by its low IC50 values in DPPH and ABTS assays and its significant ferric reducing power.
Table 1: Quantitative Comparison of Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference Compound | Source |
| Quercetin | DPPH Radical Scavenging | 1.89 ± 0.33 µg/mL | - | [2] |
| ABTS Radical Scavenging | 1.89 ± 0.33 µg/mL | - | [2] | |
| FRAP | High reducing power | - | [3] | |
| Specioside B | ORAC | Potent antioxidant activity | Trolox | [1] |
| DPPH Radical Scavenging | Data not available for pure compound | - | - | |
| ABTS Radical Scavenging | Data not available for pure compound | - | - | |
| FRAP | Data not available for pure compound | - | - |
Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. Data for this compound is qualitative from the available literature.
Mechanistic Insights into Antioxidant Action
The antioxidant mechanisms of quercetin are well-documented and multifaceted. It can directly scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, quercetin can chelate metal ions like iron and copper, which are involved in the generation of free radicals. A key aspect of its antioxidant and cytoprotective effects is its ability to modulate cellular signaling pathways, most notably the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Activation of this pathway leads to the upregulation of a suite of antioxidant and detoxifying enzymes.
While the specific antioxidant mechanisms of this compound are less characterized, iridoid glycosides, in general, are known to possess antioxidant properties. Their activity is often attributed to their ability to donate hydrogen atoms to free radicals, thereby neutralizing them.
Signaling Pathways and Experimental Workflows
To visualize the key cellular pathway involved in the antioxidant response and the general workflow of common antioxidant assays, the following diagrams are provided.
Caption: Nrf2-ARE Signaling Pathway for Antioxidant Response.
Caption: General Workflow of the DPPH Radical Scavenging Assay.
Detailed Experimental Protocols
For the purpose of reproducibility and direct comparison, detailed methodologies for the most common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of the test compounds (this compound or quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction: In a 96-well microplate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored by the decrease in absorbance at approximately 734 nm.
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant in the same solvent used for dilution.
-
Reaction: Add a small volume (e.g., 10 µL) of the sample or standard to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is detected by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
Reaction: In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 190 µL).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated using the absorbance of the ferrous sulfate (B86663) standards. The antioxidant capacity of the sample is then determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.
Conclusion
Based on the extensive available data, quercetin is a well-established and potent antioxidant with a multi-pronged mechanism of action. While this compound has been identified as having antioxidant properties, a significant gap exists in the literature regarding specific quantitative data from standardized in vitro assays. This lack of data prevents a direct, quantitative head-to-head comparison with quercetin at this time.
For a conclusive comparison, further research is required to evaluate the antioxidant activity of pure, isolated this compound using standardized assays such as DPPH, ABTS, and FRAP. Such studies would provide the necessary quantitative data to objectively benchmark its antioxidant potential against that of quercetin and other well-characterized antioxidants. This would be a crucial step in understanding the therapeutic potential of this compound and its prospects in drug development.
References
- 1. Antioxidative iridoid glycosides and phenolic compounds from Veronica peregrina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Purity of Specioside B: A Comparative Guide to qNMR and HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a natural product like Specioside B is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of two powerful analytical techniques for purity determination: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Data Presentation: A Head-to-Head Comparison
The purity of this compound can be reliably determined by both qNMR and HPLC. Below is a summary of typical purity values obtained for this compound and a structurally related iridoid glycoside using these methods. It is important to note that the purity of a specific batch of this compound may vary depending on the supplier and purification method.
| Compound | Analytical Method | Purity (%) | Source |
| This compound | LC-DAD-MS | 94 | [1] |
| Sweroside (Iridoid Glycoside) | qNMR | 92.3 | [2] |
| Morroniside (Iridoid Glycoside) | qNMR | 96.3 | [2] |
| Loganin (Iridoid Glycoside) | qNMR | 94.2 | [2] |
The Power of qNMR for Absolute Quantification
Quantitative NMR (qNMR) has emerged as a primary analytical method for the accurate determination of compound purity. Unlike chromatographic techniques that rely on reference standards of the same compound, qNMR allows for the direct quantification of a substance against a certified internal standard of a different, structurally unrelated compound. This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Key Advantages of qNMR:
-
Absolute Quantification: Provides a direct measure of the absolute purity of the analyte without the need for a specific reference standard of the analyte itself.
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: Provides structural information about the analyte and any impurities present in the same experiment.
-
Speed and Simplicity: Sample preparation is often simpler and faster compared to chromatographic methods.
Experimental Protocol: qNMR Purity Determination of this compound
This protocol is adapted from validated methods for the qNMR analysis of iridoid glycosides.
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Methanol-d4 (CD3OD, 99.8% D)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of Methanol-d4.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer an exact volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Pulse Program: A standard 90° pulse sequence (e.g., Bruker 'zg30')
-
Temperature: 298 K
-
Relaxation Delay (d1): ≥ 5 x T1 of the slowest relaxing proton (typically 30-60 s for accurate quantification)
-
Number of Scans (ns): 16 or higher, depending on the sample concentration, to achieve a good signal-to-noise ratio (S/N > 150 for the signals of interest).
-
Acquisition Time (aq): ≥ 3 s
-
Spectral Width (sw): Appropriate to cover all signals of interest (e.g., 20 ppm)
4. Data Processing and Purity Calculation:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., anomeric proton or a specific aromatic proton).
-
Integrate a well-resolved signal of the internal standard (Maleic acid).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
HPLC is a widely used and powerful technique for separating, identifying, and quantifying components in a mixture. For purity analysis, it excels at detecting and quantifying even minor impurities.
Key Advantages of HPLC:
-
High Resolution: Excellent for separating complex mixtures and resolving impurities from the main compound.
-
High Sensitivity: Capable of detecting trace-level impurities.
-
Established Methodology: A well-established and validated technique in the pharmaceutical and natural product industries.
Experimental Protocol: HPLC Purity Determination of this compound
This protocol is based on established methods for the analysis of iridoid glycosides.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Reference standard of this compound (if available for peak identification and relative quantification)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: As this compound contains a phenolic group, a UV detector set at a wavelength such as 280 nm would be appropriate. A DAD can be used to monitor multiple wavelengths and assess peak purity.
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve it in a suitable solvent (e.g., methanol (B129727) or the initial mobile phase composition) to a known concentration (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis and Purity Calculation:
-
Inject the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time (and comparison with a reference standard if available).
-
Integrate the peak area of this compound and all impurity peaks.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_this compound / Total Area of all peaks) * 100
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for qNMR and HPLC purity determination.
Conclusion: Choosing the Right Method
Both qNMR and HPLC are powerful and reliable methods for determining the purity of this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.
-
For absolute quantification and simultaneous structural confirmation, qNMR is the method of choice. Its ability to provide a direct measure of purity without a compound-specific reference standard is a significant advantage, particularly for novel or rare natural products.
-
For routine quality control, high-throughput screening, and the detection of trace impurities, HPLC is often preferred. Its high resolving power and sensitivity make it ideal for identifying and quantifying even minor components in a sample.
For the most comprehensive and rigorous purity assessment, a combination of both qNMR and HPLC is recommended. This orthogonal approach, utilizing two fundamentally different analytical principles, provides the highest level of confidence in the purity of your this compound sample, ensuring the integrity of your research data.
References
Unveiling the Anti-Inflammatory Mechanism of Specioside B: A Comparative Guide to its NF-κB Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Specioside B, a naturally occurring iridoid glycoside, has demonstrated notable anti-inflammatory properties. This guide delves into the current understanding of its mechanism of action, with a specific focus on its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Through a comparative analysis with other known NF-κB inhibitors, this document provides a comprehensive overview supported by experimental data and detailed protocols to aid in future research and drug development endeavors.
The NF-κB Pathway: A Central Regulator of Inflammation
The NF-κB pathway is a critical signaling cascade that plays a pivotal role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes such as iNOS and COX-2.
This compound: A Putative Inhibitor of the NF-κB Cascade
While direct studies on the specific mechanism of this compound on the NF-κB pathway are limited, evidence from studies on structurally similar iridoid glycosides strongly suggests its inhibitory action on this cascade. The prevailing hypothesis is that this compound, like other iridoids, interferes with one or more key steps in the NF-κB activation process. Research on other iridoid glycosides has shown they can effectively suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of IκBα, thereby preventing its degradation and the subsequent nuclear translocation of the p65 subunit[1][2].
In vivo studies have demonstrated the anti-inflammatory potential of this compound. For instance, a study showed that this compound administered at 50 mg/kg resulted in an 80.0% inhibition of leucocyte infiltration in a carrageenan-induced inflammation model in mice[3]. While this highlights its potent anti-inflammatory effect, the precise molecular targets within the NF-κB pathway remain to be elucidated through further specific research.
Comparative Analysis of NF-κB Inhibitors
To provide a comprehensive perspective, this guide compares the known or hypothesized effects of this compound with two well-characterized NF-κB inhibitors: Parthenolide, a sesquiterpene lactone, and BAY 11-7082, a synthetic small molecule.
| Compound | Class | Target in NF-κB Pathway | IC50 for NF-κB Inhibition | Reference |
| This compound | Iridoid Glycoside | Hypothesized to inhibit IKK, preventing IκBα phosphorylation and degradation. | Not yet determined | - |
| Parthenolide | Sesquiterpene Lactone | Directly inhibits IKKβ, preventing IκBα phosphorylation and degradation. Also reported to directly inhibit p65 DNA binding. | ~5 µM (for IKKβ inhibition) | [4][5] |
| BAY 11-7082 | Synthetic Small Molecule | Irreversibly inhibits IKKα and IKKβ, preventing IκBα phosphorylation. | ~10 µM (for IκBα phosphorylation inhibition) |
Experimental Protocols
To facilitate further investigation into the mechanism of action of this compound, detailed protocols for key experiments are provided below.
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a commonly used model to study inflammation and the NF-κB pathway.
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Pre-treatment: After 24 hours of incubation, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for the desired time points (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine measurements).
Western Blot Analysis for Phosphorylated IKK and IκBα
This technique is used to determine if this compound inhibits the phosphorylation of key upstream components of the NF-κB pathway.
-
Protein Extraction: Following cell treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-IKKα/β, IKKα/β, phospho-IκBα, and IκBα.
-
Detection: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
-
Cell Treatment: Seed the transfected cells into a 96-well plate and treat them with this compound and LPS as described in the cell culture protocol.
-
Lysis and Luminescence Measurement: After treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit.
-
Cell Culture: Grow RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound and LPS as previously described.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA and then incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Imaging: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope.
Visualizing the Molecular Interactions
To better understand the proposed mechanism and experimental approaches, the following diagrams have been generated.
Figure 1. The proposed mechanism of this compound on the NF-κB signaling pathway.
References
Comparative Analysis of Specioside B and Other Iridoid Glycosides: A Focus on Anti-inflammatory Activity and NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of Specioside B and other selected iridoid glycosides has been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative data from these studies, focusing on the inhibition of inflammatory mediators.
| Iridoid Glycoside | Model System | Assay | Endpoint Measured | Result | Reference |
| This compound | Mice with carrageenan-induced peritoneal inflammation | In vivo anti-inflammatory | Leukocyte recruitment | 80% inhibition at 50 mg/kg | [1] |
| Verminoside | Not specified | Antiamoebic activity | In vitro growth inhibition | Two-fold more active than metronidazole | [2] |
| Catalposide | HT29 human colon adenocarcinoma cells | NF-κB inhibition | IκBα degradation and p65 translocation | Inhibition observed | [3] |
| Aucubin | Stimulated mast cells | NF-κB inhibition | IκBα degradation and p65 translocation | Inhibition observed | [3] |
| 8-epi-7-deoxyloganic acid (DLA) | LPS-stimulated RAW 264.7 macrophages | Anti-inflammatory | iNOS and NF-κB inhibition | Dose-dependent inhibition | [4] |
| Various Iridoid Glycosides | LPS-stimulated RAW 264.7 macrophages | Anti-inflammatory | NO, PGE2, TNF-α, IL-1β, iNOS, COX-2 expression | Inhibition observed |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments mentioned in the comparative data.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Peritonitis)
This protocol is based on the methodology used to assess the anti-inflammatory effect of this compound.
-
Animal Model: Male Swiss mice (25-30 g) are used.
-
Groups:
-
Vehicle control (e.g., water)
-
Positive control (e.g., Indomethacin, 15 mg/kg)
-
Test group (this compound, 50 mg/kg)
-
-
Procedure:
-
Animals are treated with the vehicle, positive control, or this compound via an appropriate route (e.g., oral gavage).
-
After a set time (e.g., 1 hour), inflammation is induced by intraperitoneal injection of 1% carrageenan solution.
-
After a specific duration (e.g., 4 hours), the animals are euthanized.
-
The peritoneal cavity is washed with a solution (e.g., PBS containing EDTA).
-
The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer.
-
-
Data Analysis: The percentage inhibition of leukocyte migration is calculated relative to the vehicle control group.
In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol describes a common method to assess the inhibition of NF-κB activation.
-
Cell Line: A stable human embryonic kidney 293 (HEK293) cell line expressing an NF-κB-luciferase reporter construct is used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test iridoid glycoside (e.g., this compound, Catalposide) for a specific duration.
-
NF-κB activation is stimulated by adding an inducer, such as lipopolysaccharide (LPS).
-
After incubation, the cells are lysed, and the luciferase substrate is added.
-
The luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
-
Data Analysis: The inhibitory effect of the iridoid glycoside is calculated as the percentage reduction in luciferase activity compared to the LPS-stimulated control.
High-Performance Liquid Chromatography (HPLC) for Iridoid Glycoside Quantification
This protocol provides a general framework for the quantitative analysis of iridoid glycosides in plant extracts.
-
Sample Preparation:
-
The plant material is dried and powdered.
-
Iridoid glycosides are extracted using a suitable solvent (e.g., 70% ethanol) through methods like maceration or sonication.
-
The extract is filtered and may be further purified using solid-phase extraction (SPE).
-
-
HPLC System:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection is typically performed at a wavelength where iridoid glycosides absorb (e.g., 254 nm).
-
-
Quantification:
-
A calibration curve is generated using certified reference standards of the iridoid glycosides of interest.
-
The concentration of the iridoid glycosides in the samples is determined by comparing their peak areas to the calibration curve.
-
Visualizing Molecular Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. lume.ufrgs.br [lume.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioactivity of Specioside B in RAW 264.7 Macrophages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the bioactivity of Specioside B, an iridoid glycoside with potential anti-inflammatory properties, in the context of RAW 264.7 macrophage activation. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from a closely related and well-characterized iridoid glycoside, referred to here as "Representative Iridoid Glycoside," to illustrate the expected experimental outcomes and mechanistic pathways. This guide also presents a comparison with established anti-inflammatory agents, Dexamethasone and Quercetin, to benchmark the potential efficacy of this compound.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anti-inflammatory effects of the representative iridoid glycoside, Dexamethasone, and Quercetin in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Test | IC50 Value | Source |
| Representative Iridoid Glycoside | Nitric Oxide (NO) Production | 15.30 µM | [1][2] |
| Dexamethasone | Nitric Oxide (NO) Production | 34.60 µg/mL | [3] |
| Quercetin | Cell Viability | 54 µg/mL | [4] |
| Quercetin | Nitric Oxide (NO) Production | Significant inhibition at 5-50 µM | [5][6] |
| Compound | Cytokine | Concentration | % Inhibition | Source |
| Representative Iridoid Glycoside | IL-1β, IL-6 | Not specified | Significant reduction | [1] |
| Dexamethasone | TNF-α | 3 µM | Significant reduction | [7] |
| Quercetin | IL-1β, IL-6, TNF-α | 25-50 µg/ml | Significant suppression | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the validation of this compound's bioactivity.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound or comparator compounds for 1-2 hours before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.[8][9]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treat the cells with varying concentrations of this compound for 24 hours.
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[9][10]
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A sodium nitrite standard curve is used to determine the nitrite concentration.
-
Cytokine Quantification (ELISA)
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][11]
-
General Protocol:
-
Coat a 96-well plate with the capture antibody for the specific cytokine.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to analyze the effect of this compound on the activation of key proteins in the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This involves detecting the phosphorylation status of proteins like p65, IκBα, ERK, JNK, and p38.[12][13]
-
Protocol:
-
Treat cells with this compound and/or LPS for the specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use a loading control like β-actin or GAPDH to normalize the results.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in macrophage activation and the general experimental workflows.
Caption: Proposed inhibitory mechanism of this compound on NF-κB and MAPK signaling pathways.
Caption: General experimental workflow for validating this compound bioactivity.
References
- 1. Anti-inflammatory iridoid glycosides from Paederia scandens (Lour.) Merrill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fraxin and Quercetin, separately and combined,... | F1000Research [f1000research.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Specioside B and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of Specioside B, an iridoid glycoside with known therapeutic potential, and its derivatives. Due to a scarcity of published research on the direct synthesis and comparative analysis of this compound analogs, this document focuses on the established bioactivities of the parent compound and draws parallels from closely related iridoid glycosides, such as catalpol (B1668604) and geniposide (B1671433), for which synthetic derivatives have been developed and evaluated. This approach aims to provide a framework for understanding the structure-activity relationships and the potential for enhancing the therapeutic efficacy of this compound through chemical modification.
Overview of this compound: A Promising Natural Compound
This compound is a naturally occurring iridoid glycoside that has been isolated from various plant species, including Tabebuia aurea. It has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antioxidant effects.
Established Biological Activities of this compound
-
Anti-inflammatory Activity: this compound has been shown to possess significant anti-inflammatory properties. In a key in vivo study, treatment with this compound at a dose of 50 mg/kg resulted in an 80.0% inhibition of leukocyte infiltration in a carrageenan-induced peritoneal inflammation model in mice. This effect was more potent than the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin, which showed a 56% reduction at 15 mg/kg.
-
Antioxidant Activity: The antioxidant effects of this compound are attributed to its ability to activate the Keap1-Nrf2 signaling pathway.[1] Upon activation, the transcription factor Nrf2 translocates to the nucleus and induces the expression of antioxidant response genes, such as heme oxygenase-1 (HMOX-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1] This mechanism helps protect cells from oxidative stress.[1]
-
Cytotoxicity and Antimicrobial Activity: Current research suggests that this compound has negligible cytotoxic activity against various cancer cell lines, including HeLa, HepG2, and HaCaT cells. Similarly, it has not demonstrated significant antibacterial effects against planktonic cells or biofilms of common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.
Biotransformed Derivatives of this compound
While studies on synthetic derivatives are limited, research into the fungal biotransformation of this compound has yielded several analogs. These transformations, primarily through hydrolysis, hydroxylation, methylation, and hydrogenation, have produced derivatives such as non-glycosylated specioside. However, detailed comparative efficacy data for these biotransformed products are not yet available.
Synthetic Derivatives of Related Iridoid Glycosides: A Case Study
To illustrate the potential for enhancing bioactivity through synthetic modification, we can examine studies on catalpol and geniposide, two structurally related iridoid glycosides.
Case Study: Catalpol and its Synthetic Derivatives
Catalpol, another common iridoid glycoside, exhibits weak to moderate anti-inflammatory effects. However, synthetic derivatives, such as the scropoliosides (catalpol derivatives with 6-O-substituted cinnamyl moieties), have shown significantly enhanced anti-inflammatory activity.
Table 1: Comparative Anti-inflammatory Activity of Catalpol and its Derivatives
| Compound | Structure | NF-κB Inhibition (%) at 50 µM |
| Catalpol | Parent Iridoid Glycoside | ~20% |
| Scropolioside B | 6-O-cinnamoyl-rhamnopyranosylcatalpol | >80% |
Source: Data adapted from studies on scropoliosides.
As shown in Table 1, the addition of a 6-O-substituted cinnamyl moiety in Scropolioside B leads to a substantial increase in the inhibition of NF-κB, a key transcription factor in the inflammatory response. This suggests that increasing the lipophilicity and adding specific functional groups to the catalpol backbone can dramatically improve its anti-inflammatory potency.
Case Study: Geniposide and its Synthetic Derivatives
Geniposide is another iridoid glycoside that has been the subject of synthetic modification to improve its therapeutic properties. A series of geniposide derivatives were synthesized and evaluated as xanthine (B1682287) oxidase (XOD) inhibitors for the treatment of hyperuricemia.
Table 2: Comparative Xanthine Oxidase (XOD) Inhibitory Activity of Geniposide and its Synthetic Derivatives
| Compound | Modification | IC50 (µM) |
| Geniposide | Parent Compound | >100 |
| Derivative 6c | Esterification and substitution | 1.37 ± 0.26 |
| Derivative 6j | Esterification and substitution | 1.86 ± 0.13 |
Source: Adapted from studies on synthetic geniposide derivatives.[2]
The data in Table 2 clearly demonstrates that synthetic derivatization of geniposide can lead to a more than 70-fold increase in its XOD inhibitory activity.[2] These findings underscore the potential of targeted chemical synthesis to enhance the biological efficacy of iridoid glycosides.
Signaling Pathways and Experimental Workflows
Keap1-Nrf2 Signaling Pathway
The antioxidant activity of this compound is mediated through the Keap1-Nrf2 pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or activators like this compound, Keap1 is inactivated, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant genes.
General Experimental Workflow for Efficacy Comparison
The following diagram outlines a general workflow for the comparative evaluation of this compound and its synthetic derivatives.
Detailed Experimental Protocols
In Vivo Anti-inflammatory Assay (Leukocyte Migration)
-
Animal Model: Male Swiss mice (25-30 g).
-
Induction of Inflammation: Administer 1% carrageenan solution intraperitoneally (i.p.).
-
Treatment: Administer this compound (e.g., 50 mg/kg, i.p.), derivatives, or vehicle control 30 minutes prior to carrageenan injection. A positive control group (e.g., indomethacin, 15 mg/kg) should be included.
-
Leukocyte Collection: Four hours after carrageenan injection, sacrifice the animals and wash the peritoneal cavity with phosphate-buffered saline (PBS) containing heparin.
-
Cell Counting: Centrifuge the peritoneal fluid, resuspend the cell pellet, and count the total number of leukocytes using a Neubauer chamber.
-
Data Analysis: Express the results as the number of leukocytes per milliliter. Calculate the percentage of inhibition of leukocyte migration relative to the vehicle control group.
In Vitro Antioxidant Assay (DPPH Radical Scavenging)
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Sample Preparation: Prepare various concentrations of this compound, its derivatives, and a positive control (e.g., ascorbic acid) in methanol.
-
Reaction: Mix the sample solutions with the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines (e.g., HaCaT) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound is a promising natural product with potent anti-inflammatory and antioxidant activities. While research on its synthetic derivatives is currently limited, comparative studies on related iridoid glycosides like catalpol and geniposide strongly suggest that targeted chemical modifications can significantly enhance its therapeutic efficacy. Future research should focus on the rational design and synthesis of novel this compound analogs, followed by comprehensive in vitro and in vivo evaluations to establish clear structure-activity relationships. Such studies will be crucial for unlocking the full therapeutic potential of this important class of natural compounds.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Specioside B
For researchers, scientists, and professionals in drug development, the integrity of their work is intrinsically linked to the safety and responsibility of their laboratory practices. The proper disposal of chemical compounds is a critical component of this responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of Specioside B, ensuring the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal rests on several key principles:
-
Waste Minimization: Whenever possible, aim to reduce the volume of chemical waste generated.
-
Proper Containment: Use appropriate, clearly labeled containers for all chemical waste.
-
Segregation: Keep incompatible waste streams separate to prevent dangerous reactions.
-
Designated Storage: Store all chemical waste in a designated Satellite Accumulation Area (SAA).
-
Regulatory Compliance: Adhere to all federal, state, and local regulations for hazardous waste disposal.
**Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary procedures for disposing of waste containing this compound, including the pure compound, solutions, and contaminated laboratory materials.
1. Personal Protective Equipment (PPE):
Before handling this compound or its waste, it is imperative to wear appropriate PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
2. Waste Segregation and Collection:
Proper segregation is crucial to prevent accidental chemical reactions.
-
Solid Waste:
-
Place all solid waste contaminated with this compound, such as weighing papers, contaminated pipette tips, and gloves, into a dedicated, clearly labeled hazardous waste container.
-
This container should have a secure lid and be made of a material compatible with the chemical. Plastic containers are often preferred for chemical waste.[1]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof hazardous waste container.
-
Crucially, do not dispose of any liquid containing this compound down the drain. While specific aquatic toxicity data for this compound is not available, similar compounds can be harmful to aquatic life.
-
If your institution requires it, maintain separate waste streams for halogenated and non-halogenated solvents.
-
-
Empty Containers:
-
A container that held this compound is not considered empty until it has been properly decontaminated.
-
Triple-rinse the container with a suitable solvent in which this compound is soluble.
-
Collect all rinsate as hazardous liquid waste and add it to the appropriate liquid waste container.
-
After triple-rinsing, deface or remove the original label from the container. The clean container can then be disposed of according to your institution's guidelines for regular laboratory glass or plastic.
-
3. Labeling and Storage:
Accurate labeling and proper storage are essential for safety and regulatory compliance.
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate concentration and any other components of the waste mixture.
-
-
Storage (Satellite Accumulation Area - SAA):
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[1][2][3]
-
The SAA should have secondary containment, such as a spill tray, to contain any potential leaks.
-
Ensure that incompatible waste types are stored separately within the SAA.[3]
-
4. Requesting Waste Pickup:
-
Once a waste container is full or has been in storage for the maximum allowable time (often up to 12 months, but this can vary by institution), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Do not attempt to transport hazardous waste yourself. Disposal must be handled by a licensed hazardous waste disposal company.
Quantitative Data for Laboratory Waste Storage
The following table summarizes key quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area, based on general laboratory safety guidelines.
| Parameter | Limit | Citation |
| Maximum Volume of Hazardous Waste per SAA | 55 gallons | |
| Maximum Volume of Acutely Toxic Waste (P-list) | 1 quart | |
| Maximum Storage Time in SAA | 12 months (unless volume limits are reached sooner) |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagram illustrates the decision-making process and necessary steps.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Specioside B
Essential Safety and Handling Guide for Specioside B
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guide is based on general best practices for handling chemical compounds with unknown toxicity and should be used in conjunction with your institution's safety protocols. Always perform a risk assessment before starting any new procedure.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), a step-by-step operational plan, and a comprehensive disposal strategy to ensure laboratory safety and minimize exposure risk.
Personal Protective Equipment (PPE)
The appropriate PPE is mandatory to prevent accidental exposure to this compound. The following table summarizes the recommended equipment for various laboratory procedures.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (Solid) | Safety Goggles | 2 pairs of Nitrile Gloves | Fully buttoned Lab Coat | N95 or higher-rated Respirator (in a chemical fume hood) |
| Solubilizing/Diluting | Safety Goggles with Face Shield | 2 pairs of Nitrile Gloves | Fully buttoned Lab Coat | Work within a certified Chemical Fume Hood |
| In Vitro / Cell Culture Assays | Safety Glasses | Nitrile Gloves | Fully buttoned Lab Coat | Work within a Class II Biosafety Cabinet |
| Spill Cleanup | Safety Goggles with Face Shield | Heavy-duty Nitrile Gloves | Disposable Gown | N95 or higher-rated Respirator |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following procedural steps outline the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances and ignition sources.[1]
-
Ensure the container is clearly labeled with the chemical name and hazard warnings.
Preparation (Weighing and Solubilizing)
-
Ventilation: Always handle solid this compound within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Static Control: Use an anti-static gun or ionizer when weighing to prevent the dispersal of fine powder.
-
Dedicated Tools: Use dedicated spatulas and weigh boats to prevent cross-contamination.
-
Solubilization: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. If vortexing or sonicating, ensure the vial is securely capped.
Experimental Use
-
Secondary Containment: Use secondary containers when transporting or storing solutions of this compound to mitigate spills.
-
Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, and appropriate hazard warnings.
-
Aerosol Prevention: Avoid activities that can generate aerosols, such as vigorous shaking, outside of a containment device like a fume hood or biosafety cabinet.
In Case of Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
